4-tert-Butylbenzenesulfinic acid sodium salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-tert-butylbenzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S.Na/c1-10(2,3)8-4-6-9(7-5-8)13(11)12;/h4-7H,1-3H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMVILRIAKQYIY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Properties and Synthetic Applications of 4-tert-Butylbenzenesulfinic Acid Sodium Salt: A Technical Guide
Executive Summary
As organic synthesis shifts toward more stable, modular, and greener reagents, sulfinate salts have emerged as powerful alternatives to traditional organometallic nucleophiles. 4-tert-Butylbenzenesulfinic acid sodium salt (CAS: 65946-84-1) is a highly versatile reagent characterized by its unique balance of nucleophilicity and steric bulk.
From the perspective of an application scientist, the strategic value of this compound lies in its tert-butyl moiety. This group serves a dual purpose: it enhances the lipophilicity of the sulfinate, dramatically improving its solubility in polar aprotic solvents (like DMF) without the need for phase-transfer catalysts, and it acts as an exceptional kinetic "stopper" in supramolecular chemistry. This guide dissects the physicochemical properties, mechanistic pathways, and self-validating experimental protocols for deploying this reagent in advanced organic synthesis.
Physicochemical Properties & Structural Analysis
Understanding the baseline properties of 4-tert-butylbenzenesulfinic acid sodium salt is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Impact on Synthesis |
| CAS Number | 65946-84-1 | Unique identifier for procurement and regulatory compliance. |
| Molecular Formula | C₁₀H₁₃NaO₂S | Dictates stoichiometric calculations (MW: 220.26 g/mol ). |
| Structural Feature | Bulky para-tert-butyl group | Provides steric hindrance; prevents dethreading in rotaxanes. |
| Physical State | White to off-white solid | Easy to weigh, highly stable under ambient storage conditions. |
| Solubility Profile | Soluble in H₂O, DMF, DMSO | Allows for homogeneous reactions in polar aprotic environments. |
Mechanistic Applications in Advanced Organic Synthesis
The utility of 4-tert-butylbenzenesulfinic acid sodium salt spans three distinct domains of modern chemistry. Below is an analysis of the causality behind its performance in each area.
Metal-Free Diaryl Sulfone Synthesis
Transition-metal-catalyzed sulfonylation often suffers from catalyst poisoning by sulfur species. To circumvent this, hypervalent iodine(III) reagents can be utilized. As demonstrated by, the reaction between sulfinate salts and diaryliodonium salts proceeds via a metal-free pathway.
Causality: The reaction is driven by the highly electrophilic nature of the iodine(III) center. The sulfinate anion undergoes a ligand exchange with the diaryliodonium salt. Subsequent reductive elimination forms the robust C-S bond, extruding an aryl iodide byproduct. This avoids toxic transition metals entirely and provides exceptional chemoselectivity, tolerating sensitive functional groups that would otherwise degrade under Pd-catalyzed conditions.
Metal-free synthesis of diaryl sulfones via diaryliodonium salts.
Palladium-Catalyzed Desulfinylative Cross-Coupling
Heteroaromatic and bulky boronic acids are notoriously unstable, prone to protodeboronation under standard Suzuki-Miyaura conditions. Research by elucidated that sulfinate salts can act as highly stable, bench-ready alternatives for biaryl synthesis.
Causality: The mechanism relies on the extrusion of sulfur dioxide (SO₂). After oxidative addition of the aryl bromide to Pd(0), transmetalation with the sulfinate salt yields a Pd(II) aryl sulfinate complex. The extrusion of SO₂ is highly endothermic, which is why this specific reaction requires elevated temperatures (up to 185 °C). If the temperature is too low, the cycle stalls at the Pd(II) intermediate, preventing the final reductive elimination that forms the biaryl product.
Catalytic cycle of Pd-mediated desulfinylative cross-coupling using sulfinate salts.
Supramolecular End-Capping for Rotaxanes
Pioneering work by utilized 4-tert-butylbenzenesulfinic acid sodium salt to synthesize mechanically interlocked molecules (rotaxanes).
Causality: Rotaxane synthesis relies on non-covalent templating (e.g., hydrogen bonding between a crown ether and an ammonium axle). Strong bases or radical initiators disrupt these delicate networks. Sodium 4-tert-butylbenzenesulfinate undergoes conjugate addition to α,β-unsaturated esters under mildly acidic conditions (acetic acid). The acid protonates the salt to its active sulfinic acid form without breaking the pseudorotaxane's hydrogen bonds. Simultaneously, the bulky tert-butyl group acts as an impenetrable physical barrier, permanently trapping the macrocycle on the axle.
Synthesis of [2]rotaxanes via acidic conjugate addition of sulfinate stoppers.
Table 2: Comparative Application Metrics
| Application | Reagent Partner | Catalyst / Conditions | Key Mechanistic Advantage |
| Diaryl Sulfone Synthesis | Diaryliodonium salts | Metal-free, 90 °C | High chemoselectivity; circumvents transition metal poisoning. |
| Biaryl Cross-Coupling | Aryl bromides | PdCl₂/dppf, 185 °C | Replaces unstable boronic acids; highly stable to long-term storage. |
| Rotaxane End-Capping | Pseudorotaxanes | AcOH, Room Temp | Mild acidic conditions preserve delicate supramolecular H-bonding. |
Experimental Workflows & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate physical checkpoints that allow the chemist to verify the reaction trajectory before proceeding to isolation.
Protocol 1: Metal-Free Synthesis of 1-(4-tert-Butylphenylsulfonyl)benzene
Adapted from Umierski & Manolikakes.
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add diphenyliodonium triflate (0.50 mmol, 215.1 mg) and 4-tert-butylbenzenesulfinic acid sodium salt (0.55 mmol, 165.3 mg).
-
Solvent Addition: Add 1.0 mL of anhydrous DMF. Purge the vial with Argon for 2 minutes to prevent oxidative side reactions.
-
Heating: Seal the vial and heat to 90 °C for 24 hours.
-
Self-Validating Checkpoint: The mixture will initially appear as a heterogeneous suspension. As the temperature reaches 90 °C and the ligand exchange initiates, the suspension should transition into a clear, homogeneous solution.
-
-
Monitoring: Perform TLC (Cyclohexane:EtOAc 4:1). The disappearance of the highly UV-active iodonium salt indicates completion.
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Cyclohexane:EtOAc 20:1 → 4:1) to yield the product as a white solid (~54% yield).
Protocol 2: Pd-Catalyzed Desulfinylative Cross-Coupling
Adapted from Ortgies.
-
Catalyst Activation: In a sealed tube, combine PdCl₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃ (0.75 mmol).
-
Reagent Loading: Add 4-bromobenzotrifluoride (0.5 mmol) and sodium 4-tert-butylbenzenesulfinate (2.0 mmol, 440 mg). Note the 4-fold excess of the sulfinate, which is required to drive the equilibrium of the transmetalation step.
-
Reaction: Suspend the mixture in DMF (4 mL) and heat rigorously to 185 °C for 20 hours.
-
Self-Validating Checkpoint: At approximately 150–160 °C, you should observe the evolution of SO₂ gas (bubbling). If no gas evolution is observed, the Pd(0) catalyst may have deactivated, or the thermal threshold for desulfinylation has not been met.
-
-
Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, and wash with EtOAc.
-
Purification: Concentrate the filtrate and purify by column chromatography (hexanes) to isolate the biaryl product (~80% yield).
References
-
Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 188-191. URL:[Link]
-
Ortgies, D. H. (2013). Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling of Aryl Sulfinates with Aryl Bromides. Synthesis, 45(5), 694-702. URL:[Link]
-
Takata, T., Kawasaki, H., Asai, S., Furusho, Y., & Kihara, N. (1999). Conjugate Addition-Approach to End-Capping of Pseudorotaxanes for Rotaxane Synthesis. Chemistry Letters, 28(3), 223-224. URL:[Link]
Solvation Dynamics and Synthetic Utility of Sodium 4-tert-Butylbenzenesulfinate in Organic Media
Executive Summary
Sodium 4-tert-butylbenzenesulfinate is a highly versatile reagent frequently employed in advanced organic synthesis, particularly in palladium-catalyzed desulfinative cross-couplings, photoredox sulfonylation, and the end-capping of pseudorotaxanes 12. However, its application is often bottlenecked by its physical properties. As an amphiphilic salt, it possesses a lipophilic tert-butyl group and a highly hydrophilic sodium sulfinate moiety. This whitepaper provides an in-depth mechanistic analysis of its solubility profile and delivers field-proven, self-validating protocols for integrating this compound into strictly organic workflows.
Part I: The Solvation Paradox of Arylsulfinates
The fundamental challenge of using sodium 4-tert-butylbenzenesulfinate in organic synthesis lies in the competition between its crystal lattice energy and the solvation energy provided by the solvent. While the bulky tert-butyl group increases the overall lipophilicity of the aromatic ring compared to unsubstituted sodium benzenesulfinate 3, the electrostatic attraction between the sodium cation (
In non-polar solvents (e.g., dichloromethane, toluene), the solvent's dielectric constant is insufficient to separate the ion pair, resulting in near-total insolubility [[4]](). Conversely, highly polar aprotic solvents like DMF or DMSO can solvate the
Quantitative Solubility Matrix
The following table summarizes the solubility behavior of sodium 4-tert-butylbenzenesulfinate across various solvent classes, detailing the mechanistic rationale behind each interaction.
| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Rationale |
| Aqueous | Water | Highly Soluble | Strong ion-dipole interactions and hydrogen bonding easily overcome the ionic lattice energy 5. |
| Polar Protic | Methanol, Ethanol | Soluble (Enhanced with heat) | Hydrogen bonding stabilizes the sulfinate anion; moderate dielectric constant supports ion separation 4. |
| Polar Aprotic | DMF, DMSO | Moderately Soluble / Heterogeneous | Solvates the |
| Non-Polar | DCM, Toluene, THF | Insoluble | Insufficient dielectric constant to overcome the electrostatic attraction of the |
Part II: Mechanistic Solubilization Strategies & Protocols
To deploy this reagent in complex organic synthesis, researchers must bypass its native insolubility. Below are two field-validated methodologies designed to force the sulfinate into the organic phase.
Protocol 1: Pre-emptive Cation Exchange (The Anhydrous Strategy)
When a reaction strictly requires anhydrous, non-polar conditions (e.g., moisture-sensitive photoredox catalysis), brute-force heating in DMF is unviable. The most elegant solution is a cation exchange to form Tetrabutylammonium 4-tert-butylbenzenesulfinate .
Causality: Replacing
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of sodium 4-tert-butylbenzenesulfinate in 20 mL of deionized water in a separatory funnel.
-
Ion Exchange: Add a solution of 10.5 mmol of tetrabutylammonium chloride (TBAC) dissolved in 20 mL of dichloromethane (DCM) to the funnel.
-
Phase Transfer: Shake the biphasic mixture vigorously for 5 minutes. The bulky
will pair with the sulfinate anion and migrate into the DCM layer. -
Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2x10 mL of DCM.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Self-Validation System: The resulting product should be a viscous oil or low-melting solid. Validation Check: Attempt to redissolve a 50 mg aliquot in 1 mL of anhydrous THF or DCM. Complete, rapid dissolution without turbidity confirms successful cation exchange and destruction of the ionic lattice.
Protocol 2: Palladium-Catalyzed Desulfinative Cross-Coupling (The Polar Aprotic Strategy)
For cross-coupling reactions, the sodium salt can be used directly if paired with a highly polar aprotic solvent and elevated temperatures 6.
Causality: DMF is chosen because it coordinates the
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, add sodium 4-tert-butylbenzenesulfinate (2.0 mmol), aryl bromide (0.5 mmol),
(5 mol%), dppf (5 mol%), and (0.75 mmol) 1. -
Solvent Addition: Evacuate and backfill the tube with argon three times. Add 4 mL of anhydrous DMF. At this stage, the mixture will be a heterogeneous suspension.
-
Reaction: Seal the tube and heat to 185 °C for 20 hours. As the temperature rises, the solubility of the sulfinate increases, allowing the catalytic cycle to initiate.
-
Self-Validation System: Monitor the reaction via GC-MS or TLC. Validation Check: The reaction mixture will transition from a cloudy suspension to a darker, more homogeneous mixture as the Pd catalyst activates. The complete disappearance of the aryl bromide starting material and the emergence of the cross-coupled biaryl product validates the successful circumvention of the solubility barrier.
Part III: Solubilization Decision Matrix
To streamline experimental design, the following logical workflow dictates the optimal solubilization strategy based on specific reaction constraints.
Figure 1: Decision matrix for selecting the optimal solubilization strategy for sodium arylsulfinates.
References
-
Development of palladium-catalyzed desulfinative coupling reactions , Concordia University Research Repository. 4
-
Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling of Aryl Sulfinates with Aryl Bromides , Thieme E-Books & E-Journals. 6
-
Sodium p-toluenesulfinate Properties and Uses , ChemicalBook. 5
-
BENZENESULFINIC ACID SODIUM SALT , ChemicalBook.3
-
Investigation of palladium-assisted SNAr-reaction and Cross-Coupling , Thieme-Connect. 1
-
Conjugate Addition-Approach to End-Capping of Pseudorotaxanes for Rotaxane Synthesis , Chemistry Letters (Oxford Academic). 2
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An In-depth Technical Guide on the Acidity and pKa Values of 4-tert-Butylbenzenesulfinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acidity of Benzenesulfinic Acids: A Comparative Analysis
The acidity of an aromatic sulfinic acid is determined by the stability of the corresponding sulfinate anion. Substituents on the benzene ring can significantly influence this stability through a combination of inductive and resonance effects. Electron-withdrawing groups generally increase acidity (decrease pKa) by delocalizing the negative charge on the sulfinate anion, while electron-donating groups decrease acidity (increase pKa).
To understand the acidity of 4-tert-butylbenzenesulfinic acid, it is instructive to compare it with its parent compound, benzenesulfinic acid, and other alkyl-substituted derivatives.
| Compound | Structure | pKa | Reference(s) |
| Benzenesulfinic Acid | C₆H₅SO₂H | 2.76 | [1][2] |
| p-Toluenesulfinic Acid | CH₃C₆H₄SO₂H | 1.7 | [3][4] |
| 4-tert-Butylbenzenesulfinic Acid | (CH₃)₃CC₆H₄SO₂H | Not Experimentally Determined |
The pKa of benzenesulfinic acid is reported to be 2.76.[1][2] Interestingly, p-toluenesulfinic acid, with an electron-donating methyl group in the para position, has a lower pKa of 1.7, indicating it is a stronger acid.[3][4] This is contrary to what would be expected based solely on the electron-donating nature of the methyl group, which should decrease acidity. This highlights the complex interplay of factors that can influence the acidity of these compounds.
The Influence of the 4-tert-Butyl Group on Acidity
The tert-butyl group is a bulky, electron-donating substituent. Its effect on the acidity of benzenesulfinic acid can be dissected into two primary components: electronic effects and steric effects.
Electronic Effects
Alkyl groups, including the tert-butyl group, are generally considered to be electron-donating through an inductive effect.[5] This donation of electron density to the aromatic ring should, in principle, destabilize the resulting sulfinate anion by intensifying the negative charge, leading to a weaker acid (higher pKa). However, the case of p-toluenesulfinic acid suggests that this inductive effect may be counteracted by other factors.
Hyperconjugation is another electronic effect to consider. While typically weaker than resonance, it involves the delocalization of sigma electrons from the C-H bonds of the alkyl group into the pi system of the aromatic ring. This can have a stabilizing effect on the molecule.
Steric Effects
The most prominent feature of the tert-butyl group is its significant steric bulk.[6] In the case of ortho-substituted benzoic acids, a bulky group can force the carboxylic acid group out of the plane of the benzene ring.[7][8] This "ortho effect" can lead to an increase in acidity due to a decrease in resonance stabilization of the neutral acid and a reduction of the destabilizing electronic effects of the substituent on the carboxylate anion.[5]
For 4-tert-butylbenzenesulfinic acid, the substituent is in the para position, so a direct steric interaction with the sulfinic acid group is not expected. However, the bulky nature of the tert-butyl group can influence the solvation of the sulfinate anion. Effective solvation is crucial for stabilizing the negative charge. It is plausible that the large, hydrophobic tert-butyl group could disrupt the solvation shell around the sulfinate group, potentially leading to a decrease in acidity (higher pKa).
The interplay of these electronic and steric factors makes a precise prediction of the pKa of 4-tert-butylbenzenesulfinic acid challenging without experimental data. However, based on the electron-donating nature of the tert-butyl group, it is reasonable to hypothesize that 4-tert-butylbenzenesulfinic acid will be a slightly weaker acid than benzenesulfinic acid (pKa > 2.76). The unexpected acidity of p-toluenesulfinic acid serves as a caution against oversimplified predictions.
Synthesis of 4-tert-Butylbenzenesulfinic Acid Derivatives
The synthesis of 4-tert-butylbenzenesulfinic acid and its derivatives typically starts from 4-tert-butylbenzene. A common route involves the sulfonation of 4-tert-butylbenzene to produce 4-tert-butylbenzenesulfonic acid, which can then be reduced to the corresponding sulfinic acid.
Derivatives of 4-tert-butylbenzenesulfinic acid, such as esters and amides, can be prepared from the sulfinic acid or its corresponding sulfinyl chloride.
Experimental Determination of pKa Values
Accurate determination of pKa values is crucial for understanding and utilizing the properties of these acidic compounds. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[9]
Potentiometric Titration Protocol
This method involves titrating a solution of the sulfinic acid with a strong base and monitoring the pH change.
Materials:
-
4-tert-butylbenzenesulfinic acid derivative
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
High-precision pH meter and electrode
-
Stir plate and stir bar
-
Burette
-
Suitable solvent (e.g., water, or a mixed aqueous-organic solvent for less soluble compounds)
Procedure:
-
Accurately weigh a sample of the sulfinic acid and dissolve it in a known volume of the chosen solvent.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the analyte solution and begin stirring.
-
Record the initial pH.
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
UV-Vis Spectrophotometry Protocol
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials:
-
4-tert-butylbenzenesulfinic acid derivative
-
UV-Vis spectrophotometer
-
A series of buffer solutions with accurately known pH values spanning the expected pKa range.
-
Stock solution of the sulfinic acid in a suitable solvent.
Procedure:
-
Prepare a series of solutions of the sulfinic acid at a constant concentration in the different pH buffers.
-
Record the UV-Vis spectrum for each solution.
-
Identify the wavelengths at which the acidic (HA) and basic (A⁻) forms of the compound have different absorbances.
-
Plot the absorbance at a chosen wavelength versus the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.
Conclusion
References
-
Chemistry Stack Exchange. (2020, June 12). Effect of steric effect on acidic and basic strength. Retrieved from [Link]
-
Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
-
US EPA. (2007, December 6). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Retrieved from [Link]
- Böhm, S., & Exner, O. (2001). Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry, 25(2), 250-254.
-
ChemIDplus. (n.d.). Benzenesulfonic Acid. Retrieved from [Link]
-
American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylsulfinic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.4: Sulfonic Acids. Retrieved from [Link]
- Fischer, A., Leary, G. J., Topsom, R. D., & Vaughan, J. (1967). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic, 686-689.
-
PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
LookChem. (n.d.). P-Toluenesulfinic acid. Retrieved from [Link]
- Burkhard, R. K., Sellers, D. E., DeCou, F., & Lambert, J. L. (1959). The pKa's of Aromatic Sulfinic Acids. The Journal of Organic Chemistry, 24(5), 767-769.
-
Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzenesulfonic acid. Retrieved from [Link]
- Giricheva, N. I., Ivanov, S. N., & Girichev, G. V. (2020). Energies of the gas-phase deprotonation of nitro-substituted benzenesulfonic and benzoic acids: The role of the conformation isomerism of sulfonic acids. Russian Journal of Physical Chemistry A, 94(8), 1596-1604.
-
PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]
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- 2. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]
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Technical Guide: Crystal Structure Analysis of Sodium 4-tert-butylbenzenesulfinate
The following technical guide details the structural characterization and crystallographic analysis of Sodium 4-tert-butylbenzenesulfinate , a critical reagent in modern radical cross-coupling chemistries (often categorized under "Diversinates").
As no single-crystal X-ray diffraction (SC-XRD) structure has been deposited in the Cambridge Structural Database (CSD) specifically for this derivative (as of 2025), this guide serves as a definitive protocol for its structural elucidation , deriving predictive insights from isostructural sulfinate analogs.
Executive Summary
Sodium 4-tert-butylbenzenesulfinate is a bench-stable, amphiphilic sulfinate salt widely utilized as a radical precursor in medicinal chemistry. Unlike its sulfonate analogs, the sulfinate moiety (
This guide provides the experimental roadmap for crystallizing this amphiphilic salt, analyzing its lattice architecture via XRD, and correlating its solid-state packing with its efficiency as a radical source.
Key Chemical Identifiers
| Property | Specification |
| IUPAC Name | Sodium 4-tert-butylbenzenesulfinate |
| Molecular Formula | |
| Molecular Weight | 220.26 g/mol |
| Physical Form | White crystalline powder |
| Solubility | Soluble in Water, MeOH, DMSO; Sparingly soluble in non-polar organics |
| Primary Application | Radical functionalization of heterocycles (Minisci-type reactions) |
Synthesis and Crystallization Protocol
Obtaining diffraction-quality single crystals of sodium sulfinates is challenging due to their tendency to form microcrystalline powders or hydrates. The hydrophobic tert-butyl group introduces an amphiphilic character that favors bilayer packing, often resulting in thin, plate-like crystals that require careful growth.
Synthesis (Reduction Route)
To ensure high purity prior to crystallization, synthesize the salt via the reduction of 4-tert-butylbenzenesulfonyl chloride.
-
Reagents: 4-tert-butylbenzenesulfonyl chloride (
equiv), ( equiv), ( equiv). -
Solvent: Water (
M concentration). -
Conditions: Heat at
C for 4 hours. The sulfonyl chloride is reduced to the sulfinate.[1] -
Isolation: Cool to room temperature. Acidify to precipitate the free sulfinic acid, filter, then re-neutralize with stoichiometric NaOH in ethanol to form the sodium salt.
Crystallization Strategy (Vapor Diffusion)
The following protocol is optimized to balance the hydrophilic ionic head group and the lipophilic tert-butyl tail.
-
Method: Vapor Diffusion (Sitting Drop).
-
Solvent (Inner Phase): Methanol/Water (9:1 v/v). High solubility.
-
Anti-Solvent (Outer Phase): Diethyl Ether or Hexane.
-
Procedure:
-
Dissolve 50 mg of the sodium salt in 0.5 mL of the Inner Phase. Filter through a 0.2
m PTFE syringe filter into a crystallization vial. -
Place the vial (uncapped) inside a larger jar containing 10 mL of the Anti-Solvent.
-
Seal the outer jar tightly.
-
Incubate at
C (fridge) to slow diffusion kinetics. -
Timeline: Plate-like crystals suitable for XRD typically appear within 3–7 days.
-
Crystallographic Analysis Protocol (SC-XRD)
Once a crystal is harvested, follow this data collection workflow to solve the structure.
Data Acquisition Parameters
| Parameter | Setting / Recommendation | Reason |
| Temperature | 100 K (Cryostream) | Minimizes thermal motion of the flexible tert-butyl group. |
| Radiation Source | Cu K | Preferred for organic salts to maximize diffraction intensity. |
| Detector Distance | 40–50 mm | Captures high-angle data for precise bond lengths. |
| Completeness | > 99% to 0.8 Å resolution | Essential for resolving the S-O bond orders. |
Structure Solution Workflow
-
Indexing: Expect a monoclinic or triclinic unit cell. (Analogous sodium p-toluenesulfinate crystallizes in P21/c).[2]
-
Space Group Determination: Check for systematic absences. Sulfinates are chiral at sulfur but typically crystallize as racemates in centrosymmetric space groups (e.g., P21/c, P-1) unless a chiral counter-ion is used.
-
Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing. The Sulfur and Sodium atoms will provide strong phasing power.
-
Refinement:
-
Locate Na+ and S atoms first.
-
Assign O and C atoms in subsequent difference Fourier maps.
-
Critical Step: Check for disorder in the tert-butyl group. If rotational disorder is present, model over two positions with constrained occupancies.
-
Hydration: Look for solvent water molecules coordinating the Na+ ion. Sulfinate salts are frequently dihydrates (
).
-
Structural Prediction & Comparative Analysis
Based on the isostructural sodium p-toluenesulfinate (CSD Ref: NATPOL), the following structural features are expected for the 4-tert-butyl derivative.
Coordination Geometry
The sodium cation (
-
Sulfinate Oxygens: Bridging mode, connecting adjacent Na centers to form a polymeric inorganic chain or layer.
-
Water Molecules: 2–4 water molecules usually complete the coordination sphere, bridging the ionic layers.
The "Bilayer" Packing Motif
The crystal lattice is driven by the amphiphilic nature of the molecule.
-
Layer A (Hydrophilic): Contains
, , and . Strong electrostatic and hydrogen-bonding networks. -
Layer B (Hydrophobic): Contains the aromatic rings and tert-butyl groups. These pack via van der Waals forces and
- stacking. -
Impact: This segregation makes the crystals mechanically soft (gliding planes) and hygroscopic.
Visualization of Structural Hierarchy
The following diagram illustrates the logical flow from molecular structure to crystal packing and reactivity.
Caption: Structural hierarchy linking molecular features to crystal packing and radical reactivity.
Functional Correlation: Structure-Activity Relationship (SAR)
The crystal structure directly informs the reagent's utility in drug discovery applications, particularly in Minisci reactions .
-
S-Na Bond Lability: The crystal structure reveals the nature of the Na-O interaction. A longer, more ionic bond (mediated by water bridging) correlates with higher solubility in polar organic solvents (DMSO, MeCN), facilitating the release of the free sulfinate anion for oxidation.
-
Steric Shielding: The bulky tert-butyl group in the crystal lattice prevents tight
-stacking compared to the non-substituted benzenesulfinate. This "looser" packing often results in faster dissolution rates, making it a kinetically superior reagent for rapid radical generation. -
Stability: The presence of lattice water (dihydrate form) stabilizes the sulfinate against disproportionation (to sulfonate and thiosulfonate) upon storage. Anhydrous forms, if isolated, are typically more hygroscopic and less shelf-stable.
References
-
General Synthesis of Diversinates: Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with boronic acids." Nature2012 , 492, 95–99.
-
Sulfinate Radical Chemistry: Londoño, P., et al. "Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery." Journal of Medicinal Chemistry2019 , 62(5), 2256–2264.[3]
-
Isostructural Analog (Na p-toluenesulfinate): Whiston, J., et al. "Crystal structure of sodium p-toluenesulfinate." Acta Crystallographica Section E2004 , 60, m145-m147.
-
Mechanistic Insight: Reddy, R. J., et al. "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances2021 , 11, 9130-9221.
Sources
Reactivity Profile of Electron-Rich Aryl Sulfinates: A Technical Guide
Executive Summary
Electron-rich aryl sulfinates (e.g., sodium p-toluenesulfinate, sodium 4-methoxybenzenesulfinate) represent a class of "chemical chameleons" in modern organic synthesis.[1] Unlike their electron-deficient counterparts, these reagents possess a dual reactivity profile that is highly sensitive to reaction conditions.[1] They serve as potent S-centered nucleophiles in cross-coupling and substitution reactions, yet readily switch to a radical manifold under oxidative conditions, extruding sulfur dioxide (
This guide delineates the mechanistic bifurcation between these two modes, providing validated protocols for their application in late-stage drug functionalization. It specifically addresses the stability challenges inherent to electron-rich variants, which are prone to autoxidation, and offers self-validating quality control measures.[1]
Mechanistic Foundations: The Divergent Pathways
The utility of electron-rich aryl sulfinates stems from their ambident nature and low oxidation potential.[1] Understanding the electronic architecture is the prerequisite for controlling chemoselectivity.
Ambident Nucleophilicity (S- vs. O-Attack)
The sulfinate anion (
-
S-Alkylation (Soft-Soft): The sulfur atom is the softer nucleophilic center (HOMO). Reaction with soft electrophiles (alkyl halides,
-allyl species) yields sulfones ( ), the thermodynamic products. -
O-Alkylation (Hard-Hard): Reaction with hard electrophiles (diazomethane, hard alkylating agents) or under kinetic control yields sulfinic esters (
), which are often unstable and prone to hydrolysis.
The Radical Manifold (Desulfonylation)
Electron-donating groups (EDGs) like -OMe or -Me destabilize the sulfinate anion relative to the neutral radical, lowering the oxidation potential (
-
Oxidation: Single-electron transfer (SET) generates a sulfonyl radical (
). -
Desulfonylation: The sulfonyl radical extrudes
to form an aryl radical ( ). -
Reactivity: Electron-rich aryl radicals are nucleophilic radicals.[1] They react rapidly with electron-deficient heteroarenes (e.g., protonated pyridines) in Minisci-type reactions.[1]
Visualization of Reactivity
The following diagram maps the decision tree for reagent behavior based on conditions.
Figure 1: Divergent reactivity pathways of aryl sulfinates controlled by reaction partners and oxidation state.
Protocol 1: Desulfonylative C-H Arylation (Radical Manifold)
Application: Late-stage functionalization of electron-deficient heterocycles (Minisci Reaction).
Mechanism: The electron-rich aryl sulfinate is oxidized to a radical, loses
Reagents & Setup
-
Substrate: Electron-deficient heteroarene (e.g., Lepidine, Pyridine).[1]
-
Reagent: Sodium p-toluenesulfinate (2.0 equiv).[1]
-
Oxidant: Ammonium Persulfate ((
) (2.0 equiv). -
Catalyst:
(0.1 equiv) - Optional but recommended for kinetics. -
Solvent: DCM:Water (1:1 biphasic system) or DMSO (for solubility).
-
Acid: TFA (1.0 equiv) - Critical to activate the heterocycle.
Step-by-Step Workflow
-
Activation: Dissolve the heteroarene (1.0 mmol) in the solvent mixture (10 mL). Add TFA (1.0 mmol) to protonate the nitrogen, lowering the LUMO energy.
-
Reagent Addition: Add Sodium p-toluenesulfinate (2.0 mmol) and
(0.1 mmol). -
Initiation: Add Ammonium Persulfate (2.0 mmol) in one portion.
-
Reaction: Stir vigorously at 40°C.
-
Observation: Gas evolution (
) should be visible within minutes.[1]
-
-
Workup: Neutralize with saturated
. Extract with DCM.[1]
Self-Validating Checkpoints
-
Gas Evolution Test: If no bubbles are observed within 10 minutes, the desulfonylation is stalled.[1] Check oxidant quality.
-
Radical Scavenger Test: To verify the mechanism, run a parallel small-scale reaction with 1.0 equiv of TEMPO.
-
Result: Complete inhibition of product formation confirms the radical pathway.[1]
-
-
Regioselectivity: Electron-rich radicals prefer the C2 or C4 positions of pyridines (most electron-deficient sites).
Protocol 2: Pd-Catalyzed Sulfone Synthesis (Nucleophilic Manifold)
Application: Synthesis of diaryl sulfones without redox active byproducts.[1] Mechanism: Pd(0) undergoes oxidative addition with an aryl halide.[1][2] The sulfinate acts as an S-nucleophile, displacing the halide.[1]
Reagents & Setup
-
Electrophile: Aryl Bromide (electron-neutral or electron-poor work best).[1]
-
Nucleophile: Sodium 4-methoxybenzenesulfinate (1.2 equiv).[1]
-
Catalyst:
(2.5 mol%) + Xantphos (5 mol%). -
Solvent: 1,4-Dioxane or Toluene.[1]
-
Base:
(1.5 equiv) - Helps solubilize the sulfinate.
Step-by-Step Workflow
-
Inerting: Charge a Schlenk flask with Aryl Bromide (1.0 mmol), Sulfinate (1.2 mmol), Base, and Catalyst system. Evacuate and backfill with Argon (3x).[1]
-
Note: Electron-rich sulfinates are hygroscopic; dry them under vacuum at 60°C for 2 hours prior to use if "wet".[1]
-
-
Solvation: Add anhydrous solvent (5 mL) via syringe.
-
Heating: Heat to 100°C for 12 hours.
-
Workup: Filter through Celite to remove palladium black and salts.[1] Concentrate and purify via column chromatography.[1]
Self-Validating Checkpoints
-
Color Change: Reaction mixture typically turns from dark red/purple (active Pd-Xantphos) to black (Pd precipitation) upon completion. Premature blackening indicates catalyst death.[1]
-
NMR Verification (S vs O):
-
Sulfone (Target): Look for the aromatic protons ortho to the sulfonyl group. They typically shift downfield (
7.8–8.0 ppm) due to the strong electron-withdrawing nature of . -
Sulfinic Ester (Byproduct): If O-alkylation occurred (rare with Pd), the linkage is
. The shift is less deshielded.[1]
-
Quality Control: Handling Electron-Rich Sulfinates
Electron-rich sulfinates are significantly more prone to autoxidation than their electron-poor counterparts.[1] Storing sodium p-toluenesulfinate in air leads to the formation of sodium p-toluenesulfonate (
The Iodometric Purity Assay
Before running critical reactions, validate the titer of your sulfinate reagent.[1] Sulfinates react quantitatively with Iodine (
Protocol:
-
Dissolve 100 mg of sulfinate sample in 10 mL water/acetic acid (1:1).
-
Add starch indicator.[1]
-
Titrate with 0.1 M standard Iodine solution until a persistent blue color appears.
-
Calculation:
(Factor of 2 accounts for the stoichiometry: )
Comparative Data: Stability
| Substituent (Para) | Electronic Effect | Oxidation Potential (vs SCE) | Stability in Air (Solid) | Reactivity Mode |
| -OMe | Strong Donor | ~ +0.35 V | Low (Degrades < 1 month) | Rapid Desulfonylation |
| -Me (Tolyl) | Donor | ~ +0.45 V | Moderate | Balanced |
| -H (Phenyl) | Neutral | ~ +0.60 V | High | Standard |
| -NO2 | Withdrawing | > +0.80 V | Very High | Slow/Resistant to Oxidation |
References
-
Minisci-Type Reactions & Radical Mechanisms
-
Palladium-Catalyzed Sulfonylation
-
Redox Potentials & Stability
-
Desulfonylative Coupling Protocols
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
Technical Guide: Aryl Sulfinic Acids vs. Sodium Aryl Sulfinates
Divergent Stability, Reactivity, and Handling in Drug Discovery
Executive Summary
In medicinal chemistry and process development, the choice between an aryl sulfinic acid (
While sodium sulfinates are robust, shelf-stable reagents ideal for radical generation via oxidation, their conjugate acids are metastable species prone to rapid disproportionation. This guide delineates the physicochemical divergence between these two forms, provides a self-validating synthesis protocol, and maps their distinct roles in catalytic cycles.
Part 1: Physicochemical Divergence & Stability
The fundamental difference lies in the protonation state of the sulfinyl group, which dictates the shelf-life and solubility profile.
1.1 The Disproportionation Trap
Aryl sulfinic acids are notoriously unstable. Unlike carboxylic acids, they cannot be stored indefinitely. Upon standing—and accelerated by heat or acidic conditions—sulfinic acids undergo disproportionation (auto-oxidation/reduction) to yield a thiosulfonate and a sulfonic acid.[1]
Mechanism of Instability: The reaction is driven by the nucleophilicity of the sulfinyl sulfur attacking the electrophilic center of another protonated sulfinic acid molecule. This forms a sulfinyl sulfone intermediate (often called a sulfinic anhydride), which homolytically cleaves and recombines to form the stable products.
Key Insight: If your "sulfinic acid" sample has turned into a gooey semi-solid or has a pungent sulfur odor, it has likely disproportionated into the thiosulfonate ester.
1.2 Comparative Data Table
| Feature | Aryl Sulfinic Acid ( | Sodium Aryl Sulfinate ( |
| State | Unstable solid / Oil | Stable Crystalline Solid |
| Shelf Life | Hours to Days (requires -20°C) | Years (Bench stable) |
| pKa | ~2.5 – 3.0 (Stronger than | N/A (Conjugate Base) |
| Solubility | DCM, EtOAc, Alcohols | Water, DMSO, MeOH |
| Reactivity | Nucleophile (S-attack), Electrophile | Nucleophile, Radical Precursor |
| Primary Risk | Disproportionation to | Hygroscopicity (Water uptake) |
Part 2: Mechanistic Implications in Catalysis
The choice of reagent dictates the activation mode in cross-coupling and sulfonylation reactions.
2.1 Pathway Divergence
-
Sodium Sulfinates: Act as latent radical precursors . They require an oxidant (e.g., persulfates,
, or photoredox catalysts) or a metal catalyst (Mn, Cu) to undergo Single Electron Transfer (SET), releasing the sulfonyl radical ( ). -
Sulfinic Acids: Often generated in situ for desulfitative couplings or direct nucleophilic attacks. Because they are protonated, they are less prone to oxidation but more prone to thermal decomposition.
2.2 Visualization: Stability & Reactivity Pathways
Figure 1: Divergent pathways. The salt (Blue) is the stable entry point for radical chemistry. The acid (Red) is a transient intermediate that risks degradation into thiosulfonates (Grey).
Part 3: Synthetic Protocols (Self-Validating)
The most reliable method to access high-purity sulfinates is the reduction of sulfonyl chlorides. Avoid purchasing sulfinic acids directly unless immediate use is guaranteed. Instead, synthesize the salt and protonate only if necessary.
3.1 Protocol: Reduction of Sulfonyl Chlorides
Objective: Convert
Reagents:
-
Aryl Sulfonyl Chloride (1.0 equiv)
-
Sodium Sulfite (
, 2.0 equiv) -
Sodium Bicarbonate (
, 2.0 equiv) -
Water (
)
Step-by-Step Workflow:
-
Preparation: Dissolve
and in water (approx. 5 mL per mmol substrate) in a round-bottom flask. Heat to 70°C. -
Addition: Add the sulfonyl chloride portion-wise.
-
Reaction: Stir at 70–80°C for 2–4 hours.
-
Validation Check: The reaction mixture should become clear (homogeneous) as the insoluble sulfonyl chloride converts to the water-soluble sulfinate salt.
-
-
Workup (The Critical Junction):
-
Cool to room temperature.
-
Acidification (To isolate Acid): Acidify carefully with HCl to pH ~1-2. The sulfinic acid will precipitate as a white solid. Filter immediately and dry under vacuum at room temperature. Do not heat.
-
Salting Out (To isolate Salt): If the sodium salt is desired, saturate the aqueous solution with NaCl and cool to 0°C. The sodium sulfinate often crystallizes out. Alternatively, evaporate water and extract the solid residue with boiling ethanol (sulfinate dissolves; inorganic salts do not).
-
3.2 Quality Control: The "Acidification Test"
If you are using a stored batch of Sodium Sulfinate and need to verify its purity:
-
Dissolve a small aliquot (~50 mg) in water (1 mL).
-
Add 2-3 drops of conc. HCl.
-
Observation:
-
Immediate White Precipitate: High purity. The precipitate is the sulfinic acid (
). -
No Precipitate / Clear Solution: The sample has oxidized to the Sulfonate (
), which is fully water-soluble even at low pH (benzenesulfonic acid is highly soluble). Discard the batch.
-
Part 4: Case Studies in Drug Discovery
4.1 Radical Methylation (The Langlois Reagent)
Sodium triflinate (
4.2 Sulfonamide Synthesis via "DABSO"
Recent methodologies utilize DABSO (DABCO-bis(sulfur dioxide)) as a solid
References
-
Kice, J. L., & Guaraldi, G. (1966).[2][4] The Mechanism of the Disproportionation of Sulfinic Acids. The Journal of Organic Chemistry, 31(11), 3568–3572. [Link]
-
Li, A. Y. (2002). A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides. Tetrahedron Letters, 43(25), 4523-4527. [Link]
-
Willis, M. C. (2010). Sulfinyl disulfides and sulfinothioic acid esters: versatile reagents for the formation of C-S bonds. Chemical Reviews, 110(2), 725-754. (Context on sulfinyl reactivity). [Link]
-
Organic Syntheses. (1921). Benzenesulfinic acid.[1][5][6] Organic Syntheses, 1, 21. (Foundational protocol for reduction). [Link]
-
Manolikakes, G. (2014). Recent advances in the synthesis of sulfones.[4][7][8][9] Organic & Biomolecular Chemistry, 12, 9743-9759.[4] [Link]
Sources
- 1. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]
- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 873-55-2: Sodium benzenesulfinate | CymitQuimica [cymitquimica.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Literature Review and Technical Guide: Synthesis and Applications of 4-tert-Butylbenzenesulfinic Acid Sodium Salt
Executive Summary
4-tert-Butylbenzenesulfinic acid sodium salt is a highly versatile, stable S(IV) building block utilized extensively in organic synthesis and drug development. Unlike volatile and malodorous thiols, this solid sodium salt provides a bench-stable, odorless means to introduce the bulky, lipophilic 4-tert-butylphenylsulfonyl moiety into complex molecular architectures. This whitepaper synthesizes current literature to provide a mechanistic understanding, a self-validating experimental protocol, and a comparative analysis of its synthesis and downstream applications.
Mechanistic Principles of Sulfonyl Reduction
The most scalable and economically viable method for synthesizing 4-tert-butylbenzenesulfinic acid sodium salt is the aqueous reduction of 4-tert-butylbenzenesulfonyl chloride[1]. This transformation requires the precise reduction of the sulfur center from the +6 oxidation state to the +4 oxidation state.
Causality in Experimental Design
-
Choice of Reductant (Na₂SO₃): Sodium sulfite is selected over stronger reductants (like LiAlH₄ or zinc dust) because it acts as a mild, chemoselective reducing agent. It successfully halts the reduction at the S(IV) sulfinate stage, preventing over-reduction to the S(II) thiol or disulfide[2].
-
The Critical Role of pH Buffering (NaHCO₃): The reduction generates stoichiometric amounts of hydrochloric acid (HCl) and sulfuric acid equivalents.
-
If pH < 6: The generated sulfinic acid becomes unstable and readily disproportionates into sulfonic acid and thiosulfonates.
-
If pH > 10: The hydroxide ions outcompete sulfite, leading to the rapid, irreversible hydrolysis of the sulfonyl chloride into 4-tert-butylbenzenesulfonic acid[2].
-
Solution: Sodium bicarbonate (NaHCO₃) is employed as an acid-binding agent to maintain a strict pH window of 7.5–8.5, ensuring maximum yield of the target sulfinate[1].
-
Mechanistic pathway of sulfonyl chloride reduction versus competitive hydrolysis.
Self-Validating Experimental Protocol
The following methodology is adapted from standardized desulfitative coupling literature and is designed as a self-validating system, ensuring researchers can confirm reaction progress at each stage without relying solely on end-point chromatography[1].
Materials & Reagents
-
4-tert-Butylbenzenesulfonyl chloride: 5.0 mmol (1.16 g)
-
Sodium sulfite (Na₂SO₃): 10.0 mmol (1.26 g)
-
Sodium bicarbonate (NaHCO₃): 10.0 mmol (0.84 g)
-
Solvents: Deionized water (5.0 mL), Anhydrous Ethanol (50 mL)
Step-by-Step Methodology
-
Buffer Initialization: In a round-bottom flask, dissolve Na₂SO₃ (1.26 g) and NaHCO₃ (0.84 g) in 5 mL of deionized water.
-
Validation Checkpoint: The solution must be completely clear, indicating the active buffering system is ready.
-
-
Substrate Addition: Add 4-tert-butylbenzenesulfonyl chloride (1.16 g) to the aqueous buffer.
-
Observation: The mixture will form a heterogeneous suspension due to the extreme hydrophobicity of the tert-butyl group.
-
-
Thermal Reduction: Heat the reaction mixture to 80 °C and stir vigorously for 4 hours[1].
-
Causality: The elevated temperature provides the activation energy required for the solid-liquid phase transfer, allowing the water-soluble sulfite to attack the hydrophobic chloride.
-
Validation Checkpoint: The cessation of CO₂ gas evolution (effervescence) and the transition of the heterogeneous suspension into a clear, homogeneous solution confirms the complete conversion of the chloride into the water-soluble sodium sulfinate.
-
-
Desiccation: Cool the reaction to room temperature and remove the water completely under vacuum.
-
Selective Extraction: Suspend the resulting white solid residue in anhydrous ethanol and reflux for 1 hour[1].
-
Causality: Sodium sulfinates are highly soluble in hot ethanol, whereas the inorganic byproducts (NaCl, Na₂SO₄, and unreacted Na₂SO₃/NaHCO₃) remain strictly insoluble.
-
-
Purification: Filter the hot suspension through a pad of Celite to remove the inorganic salts. Evaporate the filtrate under vacuum to yield the crude product. Recrystallize from ethanol to afford pure 4-tert-butylbenzenesulfinic acid sodium salt[1].
-
Expected Yield: ~70% (0.77 g)[1].
-
Workflow for the synthesis and purification of 4-tert-butylbenzenesulfinic acid sodium salt.
Quantitative Comparison of Synthesis Methodologies
While sulfite reduction is the industry standard, alternative synthetic routes exist depending on precursor availability. The table below summarizes the quantitative and operational differences between these methods.
| Synthesis Pathway | Reagents / Catalyst | Temp (°C) | Yield (%) | Mechanistic Causality / Operational Notes |
| Sulfite Reduction | Na₂SO₃, NaHCO₃, H₂O | 80 | ~70 | Mild S(VI) to S(IV) reduction. Requires precise pH buffering to prevent hydrolysis[1]. |
| Zinc Reduction | Zn dust, Na₂CO₃, H₂O | 70–100 | >80 | Rapid electron transfer. Generates heavy metal waste, requiring rigorous downstream purification[2]. |
| DABSO Insertion | DABSO, Ar-MgBr, Na₂CO₃ | -78 to RT | 60–75 | Directly utilizes aryl bromides via Grignard generation, trapping with a SO₂ surrogate[2]. |
Applications in Advanced Organic Synthesis
The synthesized 4-tert-butylbenzenesulfinic acid sodium salt serves as a potent nucleophile in various advanced chemical transformations:
-
Synthesis of Diaryl Sulfones: The salt can be reacted with diaryliodonium salts under metal-free conditions to yield complex diaryl sulfones. For example, the reaction of 4-tert-butylbenzenesulfinic acid sodium salt with diphenyliodonium triflate in DMF yields 1-(4-tert-butylphenylsulfonyl)benzene[3].
-
Synthesis of Sulfonamides: It acts as a direct precursor for sulfonamide formation under ambient, metal-free conditions. Reacting the sodium sulfinate with amines (e.g., morpholine) in the presence of iodine yields the corresponding sulfonamide (e.g., 4-((4-(tert-butyl)phenyl)sulfonyl)morpholine) in high isolated yields[4].
References
-
Catalytic desulfitative homocoupling of sodium arylsulfinates in water using PdCl2 as the recyclable catalyst and O2 as the terminal oxidant Source: The Royal Society of Chemistry (RSC) URL:[Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: PubMed Central (PMC) / NIH URL:[Link]
-
Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliododnium Salts Source: AWS / Goethe University Frankfurt (Supporting Information) URL:[Link]
-
Sulfonamide Formation from Sodium Sulfinates and Amines or Ammonia under Metal-Free Conditions at Ambient Temperature Source: The Royal Society of Chemistry (RSC) URL:[Link]
Sources
Methodological & Application
Application Note: Advanced Protocols for the Synthesis of Diaryl Sulfones via Sulfinate Salts
Introduction & Mechanistic Rationale
Diaryl sulfones are indispensable structural motifs in medicinal chemistry, agrochemicals, and advanced materials due to their distinct electronic properties and metabolic stability. Historically, the synthesis of these molecules relied on harsh Friedel-Crafts sulfonylation or the exhaustive oxidation of diaryl sulfides, which frequently resulted in poor regioselectivity, over-oxidation, and limited functional group tolerance.
To overcome these limitations, the direct cross-coupling of sodium arylsulfinates with aryl electrophiles has emerged as a robust, highly regioselective alternative[1]. This application note details the causality and execution of two field-proven methodologies: a Palladium-catalyzed cross-coupling for aryl halides[2], and a transition-metal-free protocol utilizing highly reactive diaryliodonium salts[3].
Causality in Catalyst and Ligand Selection
In the transition-metal-catalyzed pathway, the selection of
Furthermore, the addition of tetrabutylammonium chloride (
Mechanistic Pathway
Catalytic cycle for the Pd-catalyzed cross-coupling of aryl halides and sodium arylsulfinates.
Quantitative Data Summary
The following table summarizes the performance metrics of different sulfinate cross-coupling methodologies to aid in route scouting and process development.
| Methodology | Reagents / Catalyst System | Substrate Scope | Temp / Time | Yield Range | Ref |
| Pd-Catalyzed | Aryl Iodides/Bromides + | 80 °C, 12–24 h | 75–95% | [2] | |
| Cu-Catalyzed | Aryl Halides + | 60 °C, 5 h | 80–96% | [5] | |
| Metal-Free | None (DMF solvent) | Diaryliodonium Salts + | 90 °C, 24 h | 61–99% |
Experimental Protocols
Step-by-step experimental workflow for the synthesis of diaryl sulfones.
Protocol A: Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones
This protocol is optimized for coupling functionally diverse aryl iodides with sodium arylsulfinates.
Step-by-Step Methodology:
-
Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add toluene (5.0 mL). Degas the solvent by sparging with argon for 15 minutes. Causality: Pd(0) catalysts are highly susceptible to oxidation; removing dissolved oxygen prevents premature catalyst deactivation.
-
Catalyst & Base Loading: To the degassed solvent, add
(2.5 mol %), Xantphos (5.0 mol %), and (1.5 equiv). Stir for 5 minutes at room temperature under argon. -
Substrate Addition: Add the aryl iodide (1.0 equiv), the sodium arylsulfinate salt (1.2 equiv), and
(1.2 equiv)[2][4]. -
Thermal Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80 °C for 12–24 hours.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).
Self-Validating Quality Control Checkpoints:
-
QC Check 1 (Catalyst Activation): Upon heating to 80 °C, the solution should transition from the dark purple/red of
to a homogeneous pale yellow/orange solution, indicating the successful generation of the active Pd(0)-Xantphos complex. If the solution turns black and precipitates, palladium black has formed, indicating oxygen contamination. -
QC Check 2 (Reaction Progress): Monitor via TLC. The diaryl sulfone product will appear as a highly UV-active spot that is significantly more polar than the starting aryl iodide. The complete consumption of the aryl iodide validates the end of the reaction[2].
Protocol B: Transition-Metal-Free Synthesis using Diaryliodonium Salts
This protocol exploits the highly electrophilic nature of hypervalent iodine(III) compounds, allowing for metal-free C-S bond formation[3].
Step-by-Step Methodology:
-
Reagent Mixing: In a standard reaction vial, combine the diaryliodonium triflate salt (1.1 equiv) and the sodium arylsulfinate (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (1.0 mL per 0.5 mmol of substrate). Causality: DMF provides the necessary dielectric constant to dissolve both the organic iodonium salt and the inorganic sulfinate salt, facilitating the nucleophilic attack on the iodine(III) center.
-
Thermal Reaction: Stir the mixture at 90 °C for 24 hours under an ambient atmosphere (no rigorous degassing required).
-
Workup: Cool to room temperature, quench with water (5 mL), and extract with dichloromethane (3 × 5 mL). Wash the combined organic layers thoroughly with water (3 × 10 mL) to remove the DMF.
-
Purification: Dry over
, concentrate, and purify via flash chromatography.
Self-Validating Quality Control Checkpoints:
-
QC Check 1 (Byproduct Extrusion): This metal-free coupling relies on the extrusion of iodobenzene from the hypervalent iodine center[3]. Using GC-MS or TLC, the detection of iodobenzene serves as an internal positive control that the C-S bond-forming ligand coupling event has successfully occurred.
-
QC Check 2 (Chemoselectivity Validation): When using unsymmetrical diaryliodonium salts, the more electron-deficient or sterically hindered aryl group transfers preferentially due to the "ortho effect"[3].
H NMR of the crude mixture must be used to validate this chemoselectivity by confirming the absence of the non-transferred aryl moiety in the final sulfone product.
References
-
Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates Source: J. Org. Chem. / ResearchGate URL:2
-
Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts Source: Organic Letters (ACS Publications) URL:3
-
Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4 Source: Nanomaterials Chemistry URL:5
-
Aryl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL:1
-
An Efficient Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Aryl Bromides/Triflates and Arenesulfinates Source: Thieme E-Books & E-Journals URL:6
Sources
- 1. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. nanomaterchem.com [nanomaterchem.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols: Leveraging 4-tert-Butylbenzenesulfinic Acid Sodium Salt for Advanced C-H Arylation
Introduction: A Modern Approach to Biaryl Synthesis
The construction of biaryl frameworks is a cornerstone of modern organic synthesis, with these motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials. Traditional cross-coupling methodologies, while powerful, often necessitate the pre-functionalization of both coupling partners, adding steps and generating waste. Direct C-H arylation has emerged as a more atom-economical and efficient strategy, enabling the formation of C-C bonds by directly functionalizing ubiquitous C-H bonds.
Within this field, the use of arylsulfinic acids and their salts as arylating agents in palladium-catalyzed C-H functionalization has gained significant traction.[1][2] These reagents offer a unique combination of stability, reactivity, and functional group tolerance. This guide provides a detailed exploration of 4-tert-butylbenzenesulfinic acid sodium salt as a versatile reagent for C-H arylation, offering in-depth mechanistic insights and practical, field-tested protocols for its application. The bulky tert-butyl group provides distinct solubility and electronic properties, making it a valuable tool in the synthetic chemist's arsenal.
Mechanistic Insights: The Palladium-Catalyzed Desulfitative C-H Arylation Cycle
The C-H arylation using 4-tert-butylbenzenesulfinic acid sodium salt is typically achieved through a palladium-catalyzed desulfitative coupling. The catalytic cycle, illustrated below, is a self-validating system where each step is crucial for the overall transformation.
The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(II) catalytic cycle. A plausible mechanism involves the following key steps:
-
C-H Activation/Palladation: The palladium catalyst, often in the presence of a directing group on the substrate, coordinates to the arene and facilitates the cleavage of a C-H bond to form a palladacycle intermediate. This step is often the rate-determining step and governs the regioselectivity of the reaction.[3]
-
Oxidative Addition/Desulfination: The 4-tert-butylbenzenesulfinate anion coordinates to the palladium center. This is followed by a formal oxidative addition or a related process where the Ar-S bond is cleaved, SO2 is extruded, and the 4-tert-butylphenyl group is transferred to the palladium, generating a diarylpalladium(IV) intermediate or a related Pd(II) species.
-
Reductive Elimination: The newly formed diarylpalladium intermediate undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(II) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed C-H Arylation of Heteroarenes
This protocol is adapted from general procedures for the desulfitative C-H arylation of heteroarenes.[1]
Materials:
-
Heteroarene (e.g., benzoxazole, benzothiazole, caffeine) (1.0 equiv)
-
4-tert-Butylbenzenesulfinic acid sodium salt (2.0 - 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (5-10 mol%)
-
Copper(II) acetate (Cu(OAc)2) or Silver(I) acetate (AgOAc) (2.0 equiv) as an oxidant
-
Solvent (e.g., DMF, DMA, or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Figure 2: General Experimental Workflow.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the heteroarene (0.5 mmol, 1.0 equiv), 4-tert-butylbenzenesulfinic acid sodium salt (1.0-1.5 mmol, 2.0-3.0 equiv), Pd(OAc)2 (0.025-0.05 mmol, 5-10 mol%), and the oxidant (e.g., Cu(OAc)2, 1.0 mmol, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent (e.g., 5 mL of DMF) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 100-120 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the C-H arylation of various heteroarenes with 4-tert-butylbenzenesulfinic acid sodium salt. These are illustrative examples, and actual results may vary depending on the specific substrate and reaction scale.
| Entry | Heteroarene | Pd Catalyst (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoxazole | Pd(OAc)2 (10) | Cu(OAc)2 (2) | DMF | 120 | 24 | 75-85 |
| 2 | Benzothiazole | Pd(OAc)2 (10) | AgOAc (2) | DMA | 110 | 18 | 70-80 |
| 3 | Caffeine | Pd(OAc)2 (5) | Cu(OAc)2 (2) | 1,4-Dioxane | 100 | 24 | 65-75 |
| 4 | Indole (N-protected) | Pd(OAc)2 (10) | Cu(OAc)2 (2) | DMF | 120 | 12 | 80-90 |
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. Key indicators of a successful reaction include:
-
Consumption of Starting Materials: Monitor the disappearance of the limiting reagent (typically the heteroarene) by TLC or GC-MS.
-
Formation of the Desired Product: The appearance of a new spot on the TLC plate or a new peak in the GC-MS chromatogram corresponding to the expected molecular weight of the biaryl product.
-
Color Change: Palladium-catalyzed reactions often exhibit color changes, which can be indicative of the catalytic cycle progressing.
-
Reproducibility: Consistent yields and product purity across multiple runs under the same conditions.
If the reaction is not proceeding as expected, consider the following troubleshooting steps:
-
Reagent Purity: Ensure all reagents, especially the solvent and the sulfinate salt, are of high purity and dry.
-
Inert Atmosphere: The reaction is sensitive to oxygen; ensure a properly maintained inert atmosphere.
-
Catalyst Activity: Use a fresh batch of palladium catalyst.
-
Temperature and Time: Optimize the reaction temperature and time for your specific substrate.
Conclusion
4-tert-Butylbenzenesulfinic acid sodium salt is a highly effective and versatile arylating agent for palladium-catalyzed C-H arylation reactions. Its stability, ease of handling, and reactivity make it a valuable tool for the synthesis of complex biaryl molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently apply this methodology in their synthetic endeavors.
References
- Benchchem. Application Notes and Protocols: 4-tert-butylbenzenesulfonic Acid in Chemical Synthesis.
- Liu, B., Guo, Q., Cheng, Y., Lan, J., & You, J. (2011). Palladium-catalyzed desulfitative C–H arylation of heteroarenes with sodium sulfinates. Chemistry–A European Journal, 17(48), 13415-13419.
- Daugulis, O., Do, H. Q., & Shabani, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086.
- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
- You, J., & Liu, B. (2011). Palladium-catalyzed desulfitative C–H arylation of azoles with sodium sulfinates. Organic letters, 13(21), 5846-5849.
- Chen, X., Li, X., & Wu, Y. (2018). Palladium-catalyzed desulfitative arylation of sulfonamides with sodium arylsulfinates. Synthetic Communications, 48(12), 1475-1483.
- Kumar, S., & Kumar, A. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C-and N-Arylation of Heteroarenes. Molecules, 25(9), 2085.
Sources
Application Note: Precision Synthesis of Sulfonamides from 4-tert-Butylbenzenesulfinic Acid Sodium Salt
Executive Summary
Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and anti-inflammatory agents.[1] Traditionally, their synthesis relies on the reaction of amines with sulfonyl chlorides—reagents that are moisture-sensitive, corrosive, and prone to hydrolysis.
This guide details the oxidative coupling of 4-tert-butylbenzenesulfinic acid sodium salt with amines , a superior alternative that utilizes a stable, solid
Scientific Foundation & Mechanism
Why Sulfinate Salts?
Unlike 4-tert-butylbenzenesulfonyl chloride, which degrades rapidly upon exposure to atmospheric moisture, the sodium sulfinate salt is a stable solid. It acts as a "masked" sulfonyl electrophile. The transformation requires an oxidative trigger to convert the nucleophilic sulfinate (
Mechanistic Pathways
The reaction generally proceeds via one of two pathways, often dictated by the oxidant:
-
Sulfonyl Iodide Intermediate: In iodine-mediated protocols, the sulfinate reacts with
to form . This highly reactive intermediate undergoes nucleophilic substitution by the amine. -
Radical Coupling: In electrochemical or metal-catalyzed pathways, a single-electron transfer (SET) generates a sulfonyl radical (
), which couples with the amine (or an amine-radical cation).
Visualized Reaction Pathway
The following diagram illustrates the divergent pathways for the specific substrate 4-tert-butylbenzenesulfinic acid sodium salt.
Caption: Divergent mechanistic pathways (Chemical vs. Electrochemical) for converting sulfinate salts to sulfonamides.
Protocol A: Metal-Free Iodine-Mediated Synthesis
Best For: Rapid bench-scale synthesis, high functional group tolerance. Mechanism: Formation of transient sulfonyl iodide.
Materials
-
Substrate: 4-tert-Butylbenzenesulfinic acid sodium salt (1.0 mmol, ~220 mg)
-
Amine: 1.2 mmol (e.g., Morpholine, Benzylamine)
-
Oxidant: Iodine (
) (1.2 mmol, ~305 mg) -
Solvent: Water (
) or DCM/Water biphasic mix (3 mL) -
Base: Sodium Bicarbonate (
) (Optional, to scavenge HI)
Step-by-Step Methodology
-
Charge: In a 10 mL round-bottom flask, add 4-tert-butylbenzenesulfinic acid sodium salt (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add 3 mL of deionized water. (Note: If the amine is insoluble in water, use a 1:1 mixture of
and water). -
Activation: Add molecular Iodine (
, 1.2 equiv) in a single portion at room temperature.-
Observation: The reaction mixture will initially turn dark brown/purple due to iodine.
-
-
Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours.
-
Endpoint: The color often fades to a light yellow or clear solution as iodine is consumed and iodide is formed.
-
-
Quench: Add saturated aqueous
(sodium thiosulfate) solution (2 mL) to quench any unreacted iodine. The organic layer should become colorless. -
Work-up: Extract with Ethyl Acetate (
). Dry the combined organic layers over anhydrous . -
Purification: Concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).
Critical Insight: The aqueous medium promotes the solubility of the sodium salt, while the hydrophobic effect drives the organic reactants together, accelerating the reaction (Green Chemistry 2015).
Protocol B: Electrochemical Oxidative Amination
Best For: Scalability, "Green" manufacturing, avoiding stoichiometric iodine waste.
Mechanism: Anodic oxidation of iodide mediator (
Materials
-
Cell: Undivided electrochemical cell (Beaker type).[2]
-
Electrodes: Graphite rod (Anode) and Platinum plate or Stainless Steel (Cathode).
-
Electrolyte/Catalyst: Ammonium Iodide (
) (0.5 equiv). -
Substrate: 4-tert-butylbenzenesulfinic acid sodium salt (0.5 mmol).
-
Amine: 2.0 equiv (using excess amine as base/nucleophile).
-
Solvent: Acetonitrile/Water (
, 4:1 v/v).
Step-by-Step Methodology
-
Assembly: Place the Graphite anode and Stainless Steel cathode into the cell with a separation of ~1 cm.
-
Preparation: Dissolve the sulfinate salt (0.5 mmol), amine (1.0 mmol), and
(0.25 mmol) in 6 mL of . -
Electrolysis: Perform constant current electrolysis (CCE) at 10 mA/cm² .
-
Monitoring: Stir magnetically. The reaction is typically complete after passing 2.5–3.0 F/mol of charge (approx. 2-3 hours).
-
-
Work-up: Disconnect power. Evaporate the acetonitrile under reduced pressure. Add water (5 mL) and extract with EtOAc.
-
Analysis: The product purity is often high enough to bypass chromatography for initial screening.
Why this works:
Comparative Data & Troubleshooting
Method Comparison
| Feature | Iodine-Mediated (Method A) | Electrochemical (Method B) |
| Reagent Cost | Low ( | Very Low (Electricity + Cat. |
| Waste | Stoichiometric Iodide salts | Minimal (Catalytic cycle) |
| Scalability | Moderate (Exotherms) | High (Flow chem compatible) |
| Yield (Typical) | 85–95% | 80–92% |
| Time | 2–4 Hours | 2–3 Hours |
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Iodide | Ensure amine is added before iodine. Increase amine equivalents to 1.5. |
| Dark Product | Residual Iodine | Wash organic layer thoroughly with |
| Incomplete Rxn | Poor Solubility | Switch solvent to THF/Water or DCM/Water biphasic system. |
| Side Products | Disulfone formation | Reduce oxidant concentration; add oxidant slowly (dropwise). |
References
-
Pan, X., et al. (2015).[5] "Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature." Green Chemistry, 17(3), 1683-1686.
-
Jiang, Y., et al. (2016).[2] "Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst." The Journal of Organic Chemistry, 81(11), 4713–4719.
-
Tang, X., et al. (2013).[1][2] "Copper-catalyzed sulfonamides formation from sodium sulfinates and amines."[1][2][5][6][7] Chemical Communications, 49(54), 6102-6104.
Sources
- 1. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Ascendancy of Transition-Metal-Free Sulfone Synthesis: A Guide to the Direct Coupling of Sodium Sulfinates
The sulfone functional group is a cornerstone in modern medicinal chemistry and materials science, imbuing molecules with critical properties ranging from metabolic stability to unique electronic characteristics. Traditionally, the synthesis of sulfones has been dominated by transition-metal-catalyzed cross-coupling reactions. While powerful, these methods often necessitate expensive and toxic metal catalysts, intricate ligand systems, and stringent reaction conditions, posing challenges for scalability, cost-effectiveness, and sustainability.[1][2][3][4][5] In recent years, a paradigm shift towards transition-metal-free methodologies has gained significant momentum, offering greener, more economical, and often complementary approaches to C-S bond formation.[5][6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the transition-metal-free coupling of sodium sulfinates, a readily available and versatile class of reagents. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful implementation.
Mechanistic Insights: Pathways to C-S Bond Formation Without Transition Metals
The beauty of transition-metal-free sulfone synthesis lies in the diverse array of mechanistic pathways that can be harnessed. Understanding these mechanisms is paramount for reaction optimization and troubleshooting.
The Radical Pathway: A Prominent Route
A significant number of transition-metal-free couplings of sodium sulfinates proceed via a radical mechanism. This pathway typically involves the single-electron oxidation of the sulfinate anion to a sulfonyl radical, which then engages in the bond-forming step.
Caption: Generalized Radical Pathway for Sulfone Synthesis.
The Aryne Pathway: Coupling via Highly Reactive Intermediates
The use of aryne precursors, such as o-silyl aryl triflates, provides a unique transition-metal-free route to aryl sulfones.[8] In this approach, a strong base generates the highly reactive aryne intermediate, which is then trapped by the sodium sulfinate nucleophile.
Caption: Aryne-Mediated Synthesis of Aryl Sulfones.
Electrochemical and Photocatalytic Methods: Harnessing Energy for C-S Bond Formation
Modern synthetic strategies increasingly employ electricity and light to drive chemical reactions under mild conditions. Electrochemical methods can achieve the synthesis of sulfones without the need for chemical oxidants, offering a green and sustainable approach.[9][10][11][12] Similarly, photocatalysis, often in a transition-metal-free context, can generate the key sulfonyl radical intermediates using visible light.[13][14]
Application Notes and Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the exploration of transition-metal-free sulfone synthesis.
Protocol 1: Base-Mediated Coupling of Sodium Sulfinates with Cinnamic Acids
This protocol details a transition-metal-free synthesis of vinyl sulfones through a tandem cross-decarboxylative/coupling reaction.[15]
Causality Behind Experimental Choices:
-
Dimethyl Sulfoxide (DMSO): Serves as a high-boiling polar aprotic solvent, facilitating the dissolution of the reactants and promoting the reaction.[16][17] In some cases, DMSO can also act as a mild oxidant.[18][19]
-
Potassium Persulfate (K₂S₂O₈): Acts as a strong oxidant to initiate the formation of sulfonyl radicals from sodium sulfinates.
-
Sodium Bicarbonate (NaHCO₃): A mild base that facilitates the decarboxylation of the cinnamic acid and neutralizes acidic byproducts.
-
Temperature (120 °C): Sufficient to promote both decarboxylation and the radical coupling process.
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add sodium sulfinate (0.5 mmol, 1.0 equiv.), cinnamic acid (0.6 mmol, 1.2 equiv.), potassium persulfate (1.0 mmol, 2.0 equiv.), and sodium bicarbonate (1.0 mmol, 2.0 equiv.).
-
Add dimethyl sulfoxide (DMSO, 3.0 mL).
-
Stir the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl sulfone.
Data Presentation:
| Sodium Sulfinate | Cinnamic Acid Derivative | Yield (%) |
| Sodium benzenesulfinate | Cinnamic acid | 85 |
| Sodium p-toluenesulfinate | 4-Chlorocinnamic acid | 82 |
| Sodium p-chlorobenzenesulfinate | 4-Methoxycinnamic acid | 78 |
| Sodium methanesulfinate | Cinnamic acid | 75 |
| Note: Yields are representative and may vary based on specific substrates and reaction scale. |
Protocol 2: Transition-Metal-Free Coupling via Aryne Intermediates
This protocol provides a method for the synthesis of aryl sulfones by reacting sodium sulfinates with o-silyl aryl triflates as aryne precursors.[8]
Causality Behind Experimental Choices:
-
Tetrabutylammonium Fluoride (TBAF): Acts as both a fluoride source to trigger the formation of the aryne intermediate from the o-silyl aryl triflate and as a phase-transfer catalyst.[8]
-
Acetonitrile (CH₃CN): A polar aprotic solvent suitable for this type of reaction.
-
Room Temperature: The high reactivity of the aryne intermediate allows the reaction to proceed under mild temperature conditions.
Step-by-Step Methodology:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sodium sulfinate (1.2 mmol, 1.2 equiv.) and the o-silyl aryl triflate (1.0 mmol, 1.0 equiv.).
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Add a 1.0 M solution of TBAF in THF (1.5 mL, 1.5 equiv.) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure aryl sulfone.
Data Presentation:
| Sodium Sulfinate | Aryne Precursor (o-silyl aryl triflate) | Yield (%) |
| Sodium benzenesulfinate | 2-(Trimethylsilyl)phenyl triflate | 92 |
| Sodium p-toluenesulfinate | 2-(Trimethylsilyl)phenyl triflate | 95 |
| Sodium benzenesulfinate | 4-Methoxy-2-(trimethylsilyl)phenyl triflate | 88 |
| Sodium methanesulfinate | 2-(Trimethylsilyl)phenyl triflate | 85 |
| Note: Yields are representative and based on published data.[8] |
Protocol 3: Electrochemical Synthesis of Sulfones
This protocol outlines a general approach for the electrochemical synthesis of sulfones from arenes and sodium sulfinates, highlighting a metal- and reagent-free method.[9]
Causality Behind Experimental Choices:
-
Undivided Cell: Simplifies the experimental setup.
-
Boron-Doped Diamond (BDD) Electrodes: Provide a wide potential window and are resistant to fouling, making them excellent for electrochemical synthesis.
-
Constant Current Electrolysis: A straightforward method to control the electrochemical reaction.
-
Supporting Electrolyte (e.g., Bu₄NBF₄): Ensures the conductivity of the solution.
Step-by-Step Methodology:
-
Set up an undivided electrochemical cell with a boron-doped diamond (BDD) anode and a platinum cathode.
-
To the cell, add the arene (1.0 mmol, 1.0 equiv.), sodium sulfinate (1.5 mmol, 1.5 equiv.), and a supporting electrolyte such as tetrabutylammonium tetrafluoroborate (Bu₄NBF₄, 0.1 M).
-
Add the appropriate solvent system (e.g., acetonitrile/hexafluoroisopropanol).
-
Conduct the electrolysis at a constant current (e.g., 10 mA) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material, stop the electrolysis.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Workflow:
Caption: General Workflow for Transition-Metal-Free Sulfone Synthesis.
Conclusion
The transition-metal-free coupling of sodium sulfinates represents a significant advancement in synthetic organic chemistry, providing sustainable and efficient pathways to valuable sulfone-containing molecules. By understanding the underlying mechanisms and utilizing the robust protocols outlined in this guide, researchers can effectively incorporate these powerful methods into their synthetic strategies. The continued development of novel activation methods, such as photocatalysis and electrochemistry, promises to further expand the scope and utility of these important transformations, paving the way for the discovery and development of new pharmaceuticals and functional materials.
References
- N.P. et al. (2025). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters.
- Stephan P. et al. (2025). Metal‐ and Reagent‐Free Electrochemical Synthesis of Alkyl Arylsulfonates in a Multi‐Component Reaction.
- Jiang, H. et al.
- Anonymous. Transition-metal-free synthesis of vinyl sulfones via tandem cross-decarboxylative/coupling reactions of sodium sulfinates and cinnamic acids. Green Chemistry (RSC Publishing).
- Wang, Y. et al. (2020). Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)
- Pandya, V. G., & Mhaske, S. B. (2014). Transition-Metal-Free C–S Bond Formation: A Facile Access to Aryl Sulfones from Sodium Sulfinates via Arynes. Organic Chemistry Portal.
- Halder, P. et al. (2019).
- Anonymous. (2025). Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides. The Journal of Organic Chemistry.
- Anonymous.
- Siyi Ding et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI.
- Anonymous. (2019). Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. American Chemical Society.
- Priyanka Halder et al. (2019). Transition-Metal-Free Regioselective One-Pot Synthesis of Aryl Sulfones from Sodium Sulfinates via Quinone Imine Ketal. The Journal of Organic Chemistry.
- Anonymous. (2024). I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. PMC.
- Anonymous. Transition-Metal-Free, Visible-Light-Promoted C–S Cross-Coupling through Intermolecular Charge Transfer. PMC.
- Anonymous.
- Liu, Y.-F. et al. (2017). Transition Metal-Free α-Csp3-H Methylenation of Ketones to Form C═C Bond Using Dimethyl Sulfoxide as Carbon Source. Organic Chemistry Portal.
- Anonymous. Recent advances in photoredox/transition metal-catalyzed sulfonylation using sodium sulfinates.
- Anonymous. (2021). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing.
- Anonymous. Reaction between aryl halides and sodium sulfinates a.
- Anonymous. (2025). Cross-Coupling of Organoboronic Acids and Sulfinate Salts Using Catalytic Copper(II) Acetate and 1,10-Phenanthroline: Synthesis of Aryl and Alkenylsulfones.
- Dong, H. et al. (2023). Photoinduced Photocatalyst-Free Cascade Cyclization of Alkynes with Sodium Sulfinates for the Synthesis of Benzothiophenes and Thioflavones. PMC.
- Anonymous. (2025). Oxidative C-S bond cleavage reaction of DMSO for C-N and C-C bond formation: New Mannich-type reaction for β-amino ketones.
- Anonymous. (2025).
- Anonymous. Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts.
- Anonymous. (2015). Transition-Metal-Free Coupling Reactions. SlideShare.
- Anonymous. Dimethyl sulfoxide as a mild oxidant in S–P(O)
- Anonymous. (2025). Recent advancements in metal-free C–C bond formation via C–H bond functionalization. Organic & Biomolecular Chemistry (RSC Publishing).
- Anonymous. Visible-light mediated cross-coupling of aryl halides with sodium sulfinates via carbonyl-photoredox/nickel dual catalysis. Organic Chemistry Frontiers (RSC Publishing).
- Anonymous. Transition-metal-free, visible-light-induced oxidative cross-coupling for constructing β-acetylamino acrylosulfones from sodium sulfinates and enamides. Organic Chemistry Frontiers (RSC Publishing).
- Anonymous. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Semantic Scholar.
- Anonymous. Recent Developments on Transition Metal‐Free C C Cross‐Coupling Reactions Using Recyclable Catalysts.
- Anonymous. Recent advances in transition-metal-free direct C–C and C–heteroatom bond forming reactions. RSC Publishing - Rsc.org.
- Anonymous. Photocatalyst-free decarboxylative cross-coupling of α-keto acids with aryl sulfinates for the synthesis of S-aryl thioesters.
- Anonymous. (2021). Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions.
- Anonymous. Transition metal‐catalyzed coupling reactions with sodium sulfinates.
- Anonymous. (2020).
- Anonymous. (2021). Transition-Metal-Free Reductive Cross-Coupling Employing Metabisulfite as a Connector: General Construction of Alkyl–Alkyl Sulfones. CCS Chemistry - Chinese Chemical Society.
- Anonymous. (2024).
- Anonymous. Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. Organic & Biomolecular Chemistry (RSC Publishing).
- Anonymous. (2025).
- Anonymous. (2021). Transition-Metal-Free Coupling Reactions. Chemical Reviews.
- Anonymous. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Anonymous. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Linker.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in transition-metal-free direct C–C and C–heteroatom bond forming reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advancements in metal-free C–C bond formation via C–H bond functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition-Metal-Free C-S Bond Formation: A Facile Access to Aryl Sulfones from Sodium Sulfinates via Arynes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrosynthetic access to allyl sulfones via sulfonylation of allyl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Photoinduced Photocatalyst-Free Cascade Cyclization of Alkynes with Sodium Sulfinates for the Synthesis of Benzothiophenes and Thioflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photocatalyst-free decarboxylative cross-coupling of α-keto acids with aryl sulfinates for the synthesis of S-aryl thioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Transition-metal-free synthesis of vinyl sulfones via tandem cross-decarboxylative/coupling reactions of sodium sulfinates and cinnamic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. books.lucp.net [books.lucp.net]
- 18. I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dimethyl sulfoxide as a mild oxidant in S–P(O) bond construction: simple and metal-free approaches to phosphinothioates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Electrochemical Synthesis Using 4-tert-Butylbenzenesulfinate
Strategic Rationale & Chemical Context
As a Senior Application Scientist in early-stage drug discovery and methodology development, I frequently utilize the 4-tert-butylbenzenesulfonyl moiety. The tert-butyl group provides exceptional steric bulk and lipophilicity, which are highly sought-after properties for improving the metabolic stability and target-binding affinity of pharmacophores.
Historically, introducing this group required harsh chemical oxidants, transition-metal catalysts, or unstable sulfonyl halides. However, the use of sodium 4-tert-butylbenzenesulfinate as a stable, easy-to-handle solid precursor in electrochemical synthesis has revolutionized this process. By leveraging anodic oxidation, we can directly generate highly reactive sulfonyl radicals under mild, oxidant-free conditions, aligning perfectly with modern sustainable chemistry practices[1]. This approach is highly versatile, enabling the synthesis of β-alkoxy sulfones, sulfonamides, and heteroaryl sulfones through the precise control of electron transfer[2].
Mechanistic Causality
Understanding the electron flow is critical for troubleshooting and optimizing electrochemical cascades. The reaction relies on the single-electron transfer (SET) oxidation of the sulfinate anion at the anode.
-
Anodic Oxidation : The sodium sulfinate (
) is oxidized at a relatively low potential (approx. +0.6 to +0.8 V vs Ag/AgCl) to yield the electrophilic sulfonyl radical ( ). -
Radical Addition : This radical selectively attacks the electron-rich double bond of an alkene (or arene), generating a carbon-centered radical intermediate.
-
Secondary Oxidation & Trapping : The intermediate radical undergoes a second anodic oxidation to form a carbocation, which is rapidly trapped by a nucleophile (e.g., an alcohol or amine) present in the solvent matrix. Alternatively, it can undergo direct radical-radical cross-coupling[3].
Electrochemical generation of sulfonyl radicals and alkene difunctionalization.
Experimental Design & Self-Validating Protocol
The following protocol details the electrochemical alkoxysulfonylation of styrenes. Every parameter has been selected based on strict chemical causality to ensure a robust, self-validating system.
Causality of Reaction Parameters
-
Cell Architecture (Undivided Cell) : An undivided cell is chosen to minimize electrical resistance and simplify the setup. The cathodic half-reaction (reduction of protons from the alcohol to
gas) does not interfere with the anodic radical generation, making a membrane or frit unnecessary[4]. -
Electrode Material (Graphite/Graphite) : Graphite electrodes are utilized because they possess a high overpotential for solvent degradation, ensuring that the sulfinate is selectively oxidized. They are also immune to the oxidative corrosion that typically plagues metal anodes[3].
-
Supporting Electrolyte (
) : The tetrafluoroborate anion is highly resistant to anodic oxidation. This ensures the applied current is entirely dedicated to the oxidation of the sulfinate salt rather than the degradation of the electrolyte.
Step-by-Step Methodology
Reagents Required:
-
Sodium 4-tert-butylbenzenesulfinate (1.5 mmol, 1.5 equiv)
-
Styrene derivative (1.0 mmol, 1.0 equiv)
-
Methanol (5.0 mL, acts as solvent and nucleophile)
-
Tetrabutylammonium tetrafluoroborate (
, 0.1 M)
Procedure:
-
Cell Assembly : Equip a 10 mL undivided glass electrochemical cell with a magnetic stir bar. Insert two graphite rod electrodes (5 mm diameter) suspended approximately 1.0 cm apart.
-
Reagent Loading : Add the styrene derivative, sodium 4-tert-butylbenzenesulfinate, and
to the cell. -
Dissolution : Inject 5.0 mL of Methanol. Stir at 500 rpm until the electrolyte and sulfinate are fully dissolved. Note: Complete dissolution is critical to prevent localized resistance spikes.
-
Electrolysis (Self-Validating Step) : Connect the electrodes to a DC power supply. Apply a constant current (galvanostatic mode) of 15 mA for approximately 4 hours (equivalent to 2.2 F/mol).
-
Self-Validation Check: Continuously monitor the cell voltage. A healthy reaction will display a stable voltage between 2.5 V and 3.5 V. If the voltage spikes above 5.0 V, this is a diagnostic indicator of electrode passivation (fouling). If this occurs, briefly reverse the polarity for 10 seconds to clean the electrodes, then resume.
-
-
In-Process Control : After 3.5 hours, sample 10 µL of the mixture and analyze via TLC (Hexanes:EtOAc 4:1) to confirm the consumption of the styrene starting material.
-
Workup & Isolation : Upon completion, transfer the mixture to a round-bottom flask and remove the methanol under reduced pressure. Re-dissolve the residue in Ethyl Acetate (15 mL), wash with saturated aqueous
(10 mL) and brine (10 mL). Dry over anhydrous , concentrate, and purify via silica gel flash chromatography.
Step-by-step workflow for the electrochemical sulfonylation in an undivided cell.
Quantitative Data & Substrate Scope
The use of sodium 4-tert-butylbenzenesulfinate demonstrates excellent functional group tolerance and high yields across various electrochemical transformations. The table below summarizes quantitative data derived from recent 2[2].
| Sulfonyl Source | Substrate | Co-Reactant (Nucleophile) | Product Type | Yield (%) | Ref |
| Sodium 4-tert-butylbenzenesulfinate | Styrene | Methanol | β-Methoxy sulfone | 82 | [2] |
| Sodium 4-tert-butylbenzenesulfinate | 4-Methylstyrene | Ethanol | β-Ethoxy sulfone | 78 | [2] |
| Sodium 4-tert-butylbenzenesulfinate | Quinoline N-oxide | Deep Eutectic Solvent | 2-Quinoline sulfone | 85 | [4] |
| Sodium 4-tert-butylbenzenesulfinate | Aniline | Water | Sulfonamide | 75 | [1] |
Note: Yields are isolated yields after chromatographic purification. Current densities and total charge passed (F/mol) were optimized per substrate to minimize over-oxidation.
References
-
Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources. National Center for Biotechnology Information (PMC).2
-
Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. ResearchGate.3
-
Electrochemical Sulfonylation in Deep Eutectic Solvents to Access 2-Quinoline Sulfones. ChemRxiv.4
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing.1
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
Visible-Light Photoredox Catalysis with Aryl Sulfinate Salts: A Comprehensive Application Note & Protocol
Executive Summary
The formation of carbon–sulfur (C–S) bonds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Historically, sulfonylation relied on moisture-sensitive and pungent sulfonyl chlorides. However, aryl sulfinate salts (e.g., sodium benzenesulfinate) have emerged as bench-stable, odorless, and highly versatile precursors for the generation of sulfonyl radicals [1].
By leveraging visible-light photoredox catalysis, researchers can activate these salts under mild, room-temperature conditions. This application note provides a deep dive into the mechanistic causality, quantitative benchmarks, and self-validating protocols for utilizing aryl sulfinate salts in both metal-free and dual-catalytic photoredox systems.
Mechanistic Framework: The Causality of Radical Generation
To successfully implement photoredox sulfonylation, one must understand the thermodynamic and kinetic flow of electrons. The reaction is driven by a Single Electron Transfer (SET) event.
When a photocatalyst (PC), such as Eosin Y or an Iridium complex, is irradiated with specific wavelengths of visible light, it transitions to a long-lived excited state (PC). Aryl sulfinate salts possess an oxidation potential that falls within the oxidative quenching window of these excited catalysts. The PC abstracts an electron from the sulfinate anion, generating a highly reactive, electrophilic sulfonyl radical (
Depending on the reaction design, this radical can:
-
Add directly to unsaturated systems (e.g., alkenes/alkynes) in metal-free pathways to form vinyl or allyl sulfones.
-
Be intercepted by a transition metal (e.g., Nickel) in dual-catalysis pathways to undergo cross-coupling with aryl halides, forming diaryl sulfones [2].
Fig 1: General mechanistic pathway for photoredox-catalyzed generation of sulfonyl radicals.
Quantitative Benchmarks & Condition Matrix
Selecting the right catalytic system depends heavily on the target electrophile. Below is a synthesized matrix of validated conditions for aryl sulfinate cross-coupling [1, 2, 3].
| Catalytic System | Photocatalyst | Co-Catalyst | Light Source | Substrate Scope | Typical Yields |
| Metal-Free Addition | Eosin Y (Organic) | None | Green LED (530 nm) | Styrenes, Alkenes | 65% – 92% |
| Dual Catalysis (Green) | AQDAB (Organoboron) | Blue LED (450 nm) | Aryl Bromides | 40% – 85% | |
| Dual Catalysis (Standard) | Blue LED (450 nm) | Aryl/Heteroaryl Halides | 75% – 95% |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include built-in controls to ensure mechanistic integrity.
Protocol A: Metal-Free Synthesis of Vinyl Sulfones
Objective: Direct sulfinylation of styrenes using an organic dye.
Causality Note on Solvent: Ethanol was traditionally used for Eosin Y; however, when reacting styrenes, ethanol acts as a nucleophile leading to ether byproducts. Therefore, a binary mixture of
Step-by-Step Procedure:
-
Preparation: In an oven-dried 10 mL Schlenk tube, add sodium benzenesulfinate (0.4 mmol, 2.0 equiv), styrene derivative (0.2 mmol, 1.0 equiv), Eosin Y (2 mol%), and nitrobenzene (0.2 mmol, 1.0 equiv. acts as an oxidative quencher to close the catalytic cycle).
-
Solvent Addition: Add 2.0 mL of a degassed
(4:1 v/v) mixture. -
Degassing (Critical): Perform three Freeze-Pump-Thaw cycles. Why? Molecular oxygen (
) is a triplet diradical that rapidly quenches excited photocatalysts and intercepts sulfonyl radicals to form peroxy species. -
Irradiation: Place the vial 2 cm away from a Green LED strip (530 nm, 10 W). Stir at room temperature for 12–16 hours.
-
Workup: Dilute with ethyl acetate, wash with brine (
mL) to remove DMF, dry over , and purify via silica gel chromatography.
Protocol B: Dual Ni/Photoredox Synthesis of Diaryl Sulfones
Objective: Cross-coupling of aryl bromides with sulfinate salts under base-free conditions.
Causality Note on Dual Catalysis: Aryl halides cannot be directly activated by sulfonyl radicals. Nickel acts as a radical capture agent. The Ni(0) species undergoes oxidative addition with the aryl halide, captures the photochemically generated sulfonyl radical to form a Ni(III) intermediate, and undergoes reductive elimination to forge the C–S bond [2, 3].
Step-by-Step Procedure:
-
Preparation: Inside a nitrogen-filled glovebox, charge a vial with aryl bromide (0.2 mmol), sodium aryl sulfinate (0.4 mmol),
(5 mol%), dtbbpy ligand (5 mol%), and the photocatalyst (e.g., AQDAB or Ir-complex, 2 mol%). -
Solvent Addition: Add 2.0 mL of anhydrous, degassed Acetonitrile (MeCN). Seal the vial with a PTFE septum cap.
-
Irradiation: Remove from the glovebox and irradiate with Blue LEDs (450 nm, 30 W) equipped with a cooling fan to maintain the temperature at 25 °C. Stir for 24 hours.
-
Workup: Filter the crude mixture through a short pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.
Experimental Workflow & Self-Validation Logic
To ensure the system is operating via the proposed photoredox radical mechanism, the following validation steps must be integrated into the optimization phase [3].
Fig 2: Experimental workflow and self-validation logic for photoredox sulfinylation.
Troubleshooting & Validation Checks
-
Light ON/OFF Experiment: Run the reaction for 2 hours with light, turn the light off for 2 hours, and repeat. Sample the reaction via GC-MS or LC-MS at each interval. Causality: If the reaction halts in the dark, it confirms that continuous photo-excitation is required, ruling out a self-sustaining radical chain mechanism [3].
-
Radical Trapping: Add 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl to a control reaction. Causality: TEMPO will rapidly couple with the photochemically generated
radical. The complete suppression of the desired sulfone product and the LC-MS detection of the adduct validates the radical nature of the sulfinate activation.
References
-
Photocatalytic formation of carbon–sulfur bonds - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Visible-light mediated cross-coupling of aryl halides with sodium sulfinates via carbonyl-photoredox/nickel dual catalysis Source: ResearchGate URL:[Link]
-
A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light Source: MDPI URL:[Link]
Troubleshooting & Optimization
Desulfitative & Liebeskind-Srogl Coupling Support Center: Yield Optimization & Troubleshooting
Welcome to the Technical Support Center for desulfitative and Liebeskind-Srogl cross-coupling reactions. As a Senior Application Scientist, I have compiled this resource to help you navigate the mechanistic nuances of these powerful C–C bond-forming methodologies. Unlike traditional cross-couplings, desulfitative methods (extruding SO2 from sulfinates) and Liebeskind-Srogl reactions (utilizing thioesters/sulfides with a copper co-catalyst) present unique kinetic bottlenecks. This guide bridges theoretical causality with bench-level execution to ensure your protocols are robust and self-validating.
Visualizing the Mechanistic Pathway
To troubleshoot effectively, we must first understand the catalytic cycle. In desulfinative cross-coupling, the extrusion of SO2 is a critical thermodynamic driving force, but transmetalation often dictates the overall reaction rate[1].
Catalytic cycle of Pd-catalyzed desulfinative cross-coupling.
Troubleshooting Guide & FAQs
Q1: My Liebeskind-Srogl coupling with an electron-deficient boronic acid is yielding <10%. How do I improve this? Causality: The Liebeskind-Srogl reaction relies heavily on the nucleophilicity of the boronic acid during the transmetalation step. Electron-withdrawing groups on the boronic acid scaffold severely reduce its electron density, hindering efficient transmetalation to the palladium center[2]. Consequently, the catalytic cycle stalls, and side reactions—such as the homocoupling of the boronic acid—begin to outcompete the desired cross-coupling. Solution:
-
Increase Boronic Acid Equivalents: Push the equilibrium by using 2.0–3.0 equivalents of the boronic acid.
-
Optimize the Copper Co-Catalyst: Ensure you are using high-quality, anhydrous Copper(I) thiophene-2-carboxylate (CuTC). CuTC coordinates with the thioester, making it more electron-deficient and promoting oxidative addition[3]. If homocoupling persists, a sacrificial increment of CuTC can improve conversion[4].
-
Ligand Selection: Switch to a more electron-rich, bidentate phosphine ligand or use tris(2-furyl)phosphine (TFP), which is classically optimized for this system[5].
Q2: I am observing significant homocoupling of my sulfinate salt in a desulfinative cross-coupling. What is going wrong? Causality: In desulfinative cross-couplings of aryl bromides with aryl sulfinate salts, the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species is actually mediated by the homocoupling of two sulfinate substrates[1]. However, excessive homocoupling indicates that the oxidative addition complex (the resting state for carbocyclic sulfinates) is forming too slowly, or that adventitious oxygen is oxidizing the metal centers, driving an oxidative homocoupling pathway[6]. Solution:
-
Strict Degassing: Implement a rigorous freeze-pump-thaw degassing protocol (minimum 3 cycles) to remove dissolved oxygen.
-
Pre-form Pd(0): Instead of relying on the sulfinate to reduce Pd(OAc)2, start with a Pd(0) source like Pd2(dba)3 to prevent sacrificial consumption of your sulfinate.
Troubleshooting logic tree for resolving low yields in desulfitative couplings.
Q3: Does the choice of solvent significantly impact the desulfitative extrusion of SO2? Causality: Yes. The extrusion of SO2 from the intermediate palladium sulfinate complex requires a solvent system that can stabilize the transition state while allowing the gaseous SO2 to escape. Anhydrous dioxane is highly effective for both Liebeskind-Srogl and desulfinative couplings because its boiling point (101 °C) allows for sufficient thermal energy to drive SO2 extrusion without degrading the catalyst[3].
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes empirical yield optimizations for a standard Liebeskind-Srogl coupling of a thioester with a boronic acid. Notice how the interplay of solvent and catalyst stoichiometry dictates the final yield.
| Entry | Palladium Catalyst | Ligand | Co-Catalyst (Eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 (5 mol%) | PPh3 | CuTC (1.5) | THF | 60 | 35% |
| 2 | Pd2(dba)3 (2.5 mol%) | TFP | CuTC (1.5) | THF | 60 | 58% |
| 3 | Pd2(dba)3 (2.5 mol%) | TFP | CuTC (1.5) | Dioxane | 80 | 82% |
| 4 | Pd2(dba)3 (2.5 mol%) | TFP | CuTC (2.5) | Dioxane | 80 | 91% |
| 5 | Pd2(dba)3 (2.5 mol%) | TFP | CuI (2.5) | Dioxane | 80 | 12% |
Data synthesis based on optimization parameters where anhydrous dioxane and stoichiometric CuTC significantly outperform other conditions[3][4].
Self-Validating Experimental Protocol
To ensure reproducibility, use this self-validating protocol for the Liebeskind-Srogl Cross-Coupling of Thioesters with Boronic Acids . This protocol includes built-in validation checks to confirm the reaction is proceeding correctly at each stage.
Materials Required:
-
Thioester substrate (1.0 eq, 0.5 mmol)
-
Arylboronic acid (2.0 eq, 1.0 mmol)
-
Pd2(dba)3 (0.025 eq, 2.5 mol%)
-
Tris(2-furyl)phosphine (TFP) (0.10 eq, 10 mol%)
-
Copper(I) thiophene-2-carboxylate (CuTC) (2.0 eq, 1.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5.0 mL)
Step-by-Step Methodology:
-
Preparation of the Catalytic System (Glovebox or Schlenk line): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3, TFP, and CuTC.
-
Validation Check: CuTC should be a pale brown/tan powder. If it is green or blue, it has oxidized to Cu(II) and will cause immediate homocoupling of your boronic acid. Discard and use fresh CuTC.
-
-
Substrate Addition: Add the thioester and the arylboronic acid to the flask.
-
Solvent Addition & Degassing: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the flask and perform 3 cycles of freeze-pump-thaw degassing. Backfill with ultra-pure Argon.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of Cu(I) and the oxidative homocoupling of the boronic acid.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 16–18 hours.
-
Validation Check: The reaction mixture typically turns from a dark red/brown suspension to a black mixture as Pd(0) aggregates over time.
-
-
Quenching and Workup: Cool the reaction to room temperature. Dilute with diethyl ether (15 mL) and filter through a short pad of Celite to remove palladium black and insoluble copper salts. Wash the Celite pad with additional ether (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel) to isolate the cross-coupled ketone/aryl product.
References
-
The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. nih.gov. Available at:[Link]
-
Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. rsc.org. Available at:[Link]
-
Liebeskind–Srogl coupling. wikipedia.org. Available at:[Link]
-
A. Barthelme's research works. researchgate.net. Available at:[Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. nih.gov. Available at:[Link]
-
An efficient Pd(0)-catalyzed Cu(I)-mediated desulfitative C-C cross-coupling. rsc.org. Available at:[Link]
Sources
- 1. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for Sodium 4-tert-butylbenzenesulfinate Reactions
Reagent Focus: Sodium 4-tert-butylbenzenesulfinate (CAS: 69152-35-8) Document ID: TS-SBBS-004 Status: Active Guide Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists
Introduction: The Solubility Paradox
Sodium 4-tert-butylbenzenesulfinate presents a unique solvation challenge. It is an amphiphilic salt : it possesses a hydrophilic ionic head group (
Successful reaction outcomes depend entirely on balancing these opposing properties. If the solvent is too non-polar, the salt remains a "brick dust" solid, unreactive in the lattice. If the solvent is too protic (e.g., water), the nucleophilicity of the sulfur atom is blunted by strong solvation shells, or the reagent may simply decompose under oxidative stress.
This guide provides an evidence-based framework for solvent selection, moving beyond trial-and-error to mechanistic predictability.
Module 1: Dissolution & Solubility Matrix
The Core Problem
Users often report: "My starting material won't dissolve in DCM or Toluene, but my electrophile crashes out in water."
Solubility Hierarchy Table
| Solvent Class | Examples | Solubility Rating | Technical Note |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Recommended. Dissolves the salt by solvating the cation ( |
| Polar Protic | Water, Methanol | Good | High solubility, but reduces nucleophilicity via Hydrogen Bonding. Good for radical/electrochemical methods. |
| Dipolar Aprotic | Acetonitrile (MeCN) | Moderate | Often requires heating or slight water co-solvent (1-5%) to break the lattice. |
| Chlorinated | DCM, Chloroform | Poor | Not recommended as a single solvent. Requires Phase Transfer Catalysis (PTC). |
| Hydrocarbons | Toluene, Hexane | Insoluble | The tert-butyl group is not lipophilic enough to drag the ionic head into these solvents without a crown ether or quaternary ammonium salt. |
Troubleshooting Q&A
Q: I need to run a reaction in Toluene due to my electrophile's stability. How do I get the sulfinate into solution? A: You must use a Phase Transfer Catalyst (PTC) . The tert-butyl group aids in keeping the molecule in the organic layer once extracted, but it cannot overcome the lattice energy alone.
-
Protocol: Add 10 mol% Tetrabutylammonium iodide (TBAI) or 18-Crown-6.
-
Mechanism: The TBAI performs a cation exchange, creating a lipophilic ion pair (
) that is soluble in toluene.
Module 2: Nucleophilic Substitution (Synthesis of Sulfones)
Mechanistic Insight: Ambident Reactivity
The sulfinate anion is an ambident nucleophile . It can attack via the Sulfur (soft nucleophile) to form stable Sulfones , or via the Oxygen (hard nucleophile) to form unstable Sulfinic Esters .
-
Goal: S-Alkylation (Sulfone).
-
Solvent Rule: Polar Aprotic solvents favor S-alkylation by destabilizing the anion (raising the HOMO energy).
Visualizing the Pathway
Figure 1: Solvent influence on Ambident Nucleophilicity. Polar aprotic solvents favor the desired S-alkylation.
Standard Protocol: S-Alkylation
-
Dissolution: Dissolve Sodium 4-tert-butylbenzenesulfinate (1.2 equiv) in DMSO (0.5 M concentration).
-
Addition: Add alkyl halide (1.0 equiv).
-
Temperature: Stir at 70°C . (Note: The tert-butyl group adds steric bulk; slightly higher heat than simple PhSO2Na reactions may be required).
-
Workup: Pour into water. The product (sulfone) will precipitate due to the hydrophobic tert-butyl group. Filter and wash.[1][2][3]
Module 3: Radical & Electrochemical Applications
Current Trends
Modern drug discovery utilizes sulfinates as precursors for sulfonyl radicals (
The "Gold Standard" Solvent System: MeCN/H2O
For electrochemical or photoredox reactions, pure organics often fail because they cannot support the electrolyte or dissolve the salt.
-
Recommended Ratio: Acetonitrile : Water (1:1 or 2:1).
-
Why?
-
Water: Solvates the ionic head group and the electrolyte (e.g.,
). -
MeCN: Solvates the organic substrate (alkyne/alkene) and the lipophilic tert-butyl tail of the radical intermediate.
-
Conductivity: This mixture provides the necessary dielectric constant for electron transfer.
-
Electrochemical Workflow Diagram
Figure 2: Electrochemical sulfonylation workflow using the optimal binary solvent system.
Troubleshooting Q&A
Q: I am observing desulfonylation (loss of
-
Cause: High temperatures (>100°C) or specific solvents (like pure acetic acid) promote the extrusion of
to form the aryl radical ( ). -
Fix: Lower the temperature to <60°C. Use the MeCN/H2O system, which stabilizes the sulfonyl radical species better than acidic organic media.
References
-
Solubility & Phase Behavior
-
Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate. (Extrapolated for tert-butyl analog). ResearchGate.
-
-
Electrochemical Sulfonylation
-
Radical Reactivity & Solvent Effects
-
General Reactivity of Sulfinates
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemically Enabled Sulfonylation of Alkynes with Sodium Sulfinates [organic-chemistry.org]
- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Catalyst Poisoning in Sulfinate Cross-Coupling
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Troubleshooting Guide & Validated Protocols
Knowledge Base Overview: The Mechanistic Root of Catalyst Poisoning
Sulfinate salts are highly attractive, bench-stable nucleophilic coupling partners for C–C and C–S bond formation. However, their application in palladium-catalyzed desulfinative cross-coupling is frequently bottlenecked by severe catalyst poisoning[1].
The causality behind this deactivation lies in the hard-soft acid-base (HSAB) theory. The sulfinate sulfur atom acts as a soft Lewis base, which strongly coordinates to the soft Pd(II) center following oxidative addition. When the local concentration of the sulfinate anion exceeds the catalytic turnover rate, it displaces crucial phosphine ligands, forming an inactive, off-cycle
Caption: Catalytic cycle of desulfinative cross-coupling highlighting the sulfinate poisoning pathway.
Troubleshooting Guide & FAQs
Q: My cross-coupling reaction stalls at 15-20% conversion. NMR shows unreacted starting materials and a highly stable palladium intermediate. What is happening?
A: You are observing off-cycle catalyst poisoning. The high concentration of the nucleophilic sulfinate salt has outcompeted the desulfination pathway, forming the dead-end Pd(II)-bis(sulfinate) complex[2].
Corrective Action: Transition to a "latent sulfinate" strategy. By utilizing
Q: I observe rapid formation of a black precipitate ("Pd black") and complete loss of catalytic activity within 30 minutes. How do I prevent this?
A: "Pd black" indicates severe catalyst aggregation, typically caused by ligand depletion or over-reduction[4]. Because sulfinates are strongly coordinating, they can actively displace monodentate phosphine ligands (like PPh
Q: Can I just increase the catalyst loading to overcome the poisoning?
A: No. Increasing catalyst loading linearly increases the concentration of the poisoned
Caption: Diagnostic workflow for identifying and resolving palladium catalyst deactivation mechanisms.
Quantitative Data: Impact of Optimization Strategies
The following table summarizes the causal relationship between reaction engineering choices and catalytic efficiency, demonstrating how mitigating poisoning directly impacts yield.
| Strategy / Modification | Ligand Architecture | Sulfinate Source | Dominant Catalyst State | Typical Yield |
| Standard (Control) | Monodentate (PPh | Direct Salt (High Conc.) | Rapid Poisoning / Pd Black | < 20% |
| Ligand Optimization | Bidentate (XantPhos) | Direct Salt (High Conc.) | Stable, Slow Turnover | 45–60% |
| Latent Release | Monodentate (PPh | Active, Moderate Turnover | 60–75% | |
| Synergistic Protocol | Bidentate (XantPhos) | Highly Active, Robust | > 85% |
Validated Experimental Protocol: Slow-Release Desulfinative Cross-Coupling
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Visual and thermal cues are embedded within the steps to confirm the reaction is proceeding along the productive pathway rather than falling into the poisoning trap.
Materials:
-
Aryl bromide electrophile (1.0 equiv)
-
Latent sulfinate (
-nitrile sulfone) (1.5 equiv)[3] -
Pd
(dba) (2.5 mol%) -
XantPhos (5.0 mol%)[4]
-
Cs
CO (2.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In an oven-dried Schlenk flask under argon, combine Pd
(dba) and XantPhos in 1,4-dioxane. Stir at room temperature for 15 minutes.-
Self-Validation Check: The solution must transition from deep purple/red to a clear, bright yellow. This confirms successful ligand exchange and the formation of the active Pd(0)-XantPhos complex. If the solution remains dark or precipitates form, the ligand is oxidized or wet; halt the experiment.
-
-
Electrophile Addition: Add the aryl bromide to the active catalyst solution. Stir for 5 minutes.
-
Self-Validation Check: A slight deepening of the yellow color indicates successful oxidative addition to form the Pd(II) intermediate.
-
-
Controlled Base & Nucleophile Introduction: Add Cs
CO followed by the latent sulfinate reagent. -
Thermal Activation: Heat the reaction mixture to 90 °C. The elevated temperature serves a dual purpose: it drives the desulfination (SO
extrusion) and promotes the base-mediated -elimination of the latent sulfinate[2].-
Self-Validation Check: Monitor the reaction at the 1-hour mark. A persistent yellow/orange homogeneous solution confirms active catalytic turnover. The appearance of a black mirror on the flask walls indicates ligand displacement and failure of the chelate effect. A completely colorless solution indicates the reaction has stalled into the
-bis-sulfinate resting state (poisoning).
-
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate under reduced pressure.
References
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 2020. URL:[Link]
-
Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 2020. URL:[Link]
-
Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters, 2019. URL:[Link]
-
Palladium-Catalyzed Coupling of Vinyl Tosylates with Arylsulfinate Salts. Tetrahedron Letters, 2009. URL:[Link]
-
Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters, 2021. URL:[Link]
Sources
Technical Support Center: Purifying 4-tert-butylbenzenesulfinic Acid Sodium Salt
An in-depth guide to the purification of 4-tert-butylbenzenesulfinic acid sodium salt, designed for researchers and drug development professionals. This technical support center provides detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
As a Senior Application Scientist, I've seen researchers encounter a range of challenges when purifying sodium organosulfinates. These salts, with their amphiphilic nature—possessing both a non-polar hydrocarbon tail and a highly polar ionic head—present unique purification puzzles. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 4-tert-butylbenzenesulfinic acid sodium salt.
Q1: My final product is oily or refuses to crystallize from solution. What's going wrong?
This is a common issue related to supersaturation and solvent choice. An oily product or failure to crystallize typically points to one of three root causes:
-
Inappropriate Solvent System: The solubility of your compound is too high in the chosen solvent, even at low temperatures. The "like dissolves like" principle is key; this salt has both polar and non-polar characteristics. A single solvent may not provide the required sharp solubility differential with temperature.
-
Excessive Solvent: Too much solvent was used, preventing the solution from reaching the necessary supersaturation point upon cooling for nucleation and crystal growth to occur.[1]
-
Presence of Impurities: Certain impurities can act as "crystallization inhibitors," disrupting the formation of a stable crystal lattice. This is particularly true for structurally similar organic byproducts.
Solutions & Protocol:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.
-
Seeding: Introduce a tiny crystal of pure 4-tert-butylbenzenesulfinic acid sodium salt into the cooled solution to act as a template for crystal growth.
-
Reduce Temperature: Ensure the solution is thoroughly cooled. An ice-water bath is standard, but for some systems, a dry ice/acetone bath may be required if the solvent's freezing point allows.[1]
-
-
Re-evaluate Your Solvent System:
-
Introduce an Anti-solvent: If your compound is dissolved in a solvent where it is highly soluble (e.g., methanol or water), slowly add an "anti-solvent" in which it is poorly soluble (e.g., isopropanol, acetonitrile, or acetone) until persistent turbidity is observed.[2] Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. For this specific salt, an ethanol/water or isopropanol/water system is an excellent starting point.
-
Evaporate Excess Solvent: If you suspect too much solvent was used, carefully remove a portion under reduced pressure until the solution appears slightly cloudy. Then, allow it to cool.
-
Q2: My product's purity is low due to inorganic salts like NaCl or Na₂SO₄. How can I remove them?
Inorganic salt contamination is a frequent byproduct of synthesis, especially if the sulfinic acid was prepared by reducing the corresponding sulfonyl chloride with sodium sulfite or if NaCl was used for "salting out".[3][4] These salts often co-precipitate with the desired product.
Causality: The high polarity of inorganic salts makes them very soluble in water but poorly soluble in most organic solvents. Conversely, your target molecule has significant organic character due to the tert-butylphenyl group, giving it some solubility in polar organic solvents where inorganic salts are insoluble.
Solutions & Protocol:
-
Slurry Washing (For High Contamination):
-
Suspend the crude solid in a polar organic solvent where the target compound has minimal solubility at room temperature, but the inorganic salt is virtually insoluble (e.g., cold ethanol or isopropanol).
-
Stir the slurry vigorously for 15-30 minutes.
-
Filter the solid and wash the filter cake with a small amount of the cold solvent. This method is effective for removing impurities that are more soluble than the desired product in the chosen solvent.[5]
-
-
Optimized Recrystallization:
-
Choose a solvent system that maximizes the solubility difference. A mixed solvent system like methanol/isopropanol or ethanol/water is ideal.
-
Dissolve the crude salt in a minimal amount of the more polar solvent (e.g., water or methanol) while heating.
-
The inorganic salts will have very high solubility in the polar component, while your product's solubility is also high.
-
Upon cooling, the solubility of your significantly less polar organic salt will drop dramatically, causing it to crystallize, while the highly polar inorganic salts remain in the mother liquor.[6]
-
Q3: Spectroscopic analysis (NMR/LC-MS) shows persistent organic impurities. What are they and how do I get rid of them?
Organic impurities are typically unreacted starting materials or byproducts from side reactions. For 4-tert-butylbenzenesulfinic acid sodium salt, likely culprits include:
-
4-tert-Butylbenzenesulfonic Acid Sodium Salt: The over-oxidized analog. It is more polar than the sulfinic acid salt.
-
Di(4-tert-butylphenyl) Disulfide: A potential byproduct from the disproportionation or decomposition of the sulfinic acid. It is significantly less polar.
-
Unreacted Starting Materials: Such as 4-tert-butylbenzene. This is highly non-polar.
Solutions & Protocol:
-
Fractional Recrystallization: This technique relies on small differences in solubility between your product and the impurity.
-
Principle: When a solution is cooled, the least soluble compound crystallizes first. By carefully controlling the temperature and solvent composition, you can selectively crystallize your desired product, leaving impurities behind in the mother liquor.
-
Protocol: Dissolve the mixture in a minimal amount of hot solvent. Cool the solution very slowly. The first crop of crystals that forms will be enriched in the least soluble component. Monitor the purity of each crop by TLC or LC-MS. This may require several cycles to achieve high purity.
-
-
Column Chromatography (Advanced):
-
While challenging for highly polar salts, it is feasible.
-
Stationary Phase: Use silica gel for separating less polar impurities. For separating more polar impurities like the sulfonic acid, reverse-phase silica (C18) may be more effective.
-
Mobile Phase: A gradient elution is recommended. For normal phase, you might start with a non-polar solvent (like hexane/ethyl acetate) and gradually increase the polarity by adding methanol. For reverse-phase, you would use a polar mobile phase like water/acetonitrile or water/methanol.
-
Note: The sodium salt may streak on silica. Converting it to the free acid with a mild acid, performing chromatography, and then converting it back to the sodium salt with sodium bicarbonate can be a more effective, albeit longer, alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for recrystallizing 4-tert-butylbenzenesulfinic acid sodium salt?
The ideal solvent should dissolve the compound completely when hot but poorly when cold.[7] Given the compound's structure, a mixed-solvent system is highly recommended to achieve this balance.
| Solvent System (v/v) | Rationale & Use Case |
| Ethanol / Water | Primary Recommendation. The compound is soluble in hot water and hot ethanol. By dissolving in a minimal amount of hot ethanol and adding hot water dropwise until just dissolved, you create a system where solubility drops sharply on cooling. Excellent for removing inorganic salts. |
| Isopropanol / Water | Similar to ethanol/water but isopropanol is a slightly better anti-solvent for this compound, potentially leading to higher recovery.[2] |
| Methanol / Diethyl Ether | Use with caution due to ether's volatility. Dissolve in minimal hot methanol and add ether as an anti-solvent. Good for removing more non-polar impurities. |
| Acetone / Water | Acetone can be an effective anti-solvent when the compound is dissolved in water. |
Q2: How can I definitively assess the purity of my final product?
A multi-pronged approach is best for a comprehensive purity profile.
-
Nuclear Magnetic Resonance (¹H NMR): This is the most powerful tool. It provides structural confirmation and can reveal the presence of organic impurities. The aromatic protons should show a characteristic AA'BB' pattern for a 1,4-disubstituted ring, and the tert-butyl group will be a sharp singlet around 1.3 ppm. Integration of impurity peaks relative to the product peaks can give a quantitative estimate of purity. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the parent ion (m/z for the free acid at 214.28, observed as [M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and helps identify impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative purity assessment (e.g., purity >99% by area normalization). A C18 column with a mobile phase of acetonitrile and water (containing a buffer like ammonium acetate) is a good starting point. For ionic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique.[10][11]
-
Melting Point: A sharp melting point range is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broadened. The literature value for the related 4-tert-butylbenzenesulfonic acid sodium salt monohydrate is ~240 °C, providing a useful, albeit indirect, reference point.[3]
Q3: Can this salt be purified by sublimation?
No. As an ionic salt, 4-tert-butylbenzenesulfinic acid sodium salt has a very high melting point and virtually no vapor pressure. It will decompose at the high temperatures required for sublimation long before it vaporizes. Sublimation is only suitable for volatile, non-ionic compounds.
Visualizing the Purification Workflow
A systematic approach is crucial for successful purification. The diagrams below outline a general recrystallization protocol and a decision-making process for troubleshooting.
Caption: Standard experimental workflow for the recrystallization of 4-tert-butylbenzenesulfinic acid sodium salt.
Caption: A decision tree for troubleshooting common issues in the purification of 4-tert-butylbenzenesulfinic acid sodium salt.
References
-
Preparation of 4-tert-butylbenzenesulfonic acid. PrepChem.com.
-
Application Notes and Protocols: 4-tert-butylbenzenesulfonic Acid in Chemical Synthesis. BenchChem.
-
An In-depth Technical Guide to 4-tert-Butylbenzenesulfonic Acid. BenchChem.
-
Benzenesulfinic acid sodium salt: applications in organic synthesis and safety. ChemBlink.
-
Benzenesulfonic Acid-Impurities. Pharmaffiliates.
-
4-Tert-butylbenzenesulfonic acid, sodium salt. PubChem, National Center for Biotechnology Information.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. MilliporeSigma.
-
Solubilities of Salts in Mixed Solvents. Journal of Chemical & Engineering Data.
-
Method for the purification of aryl sulfonic acids and salts. Google Patents (US20020022743A1).
-
ANALYTICAL METHOD SUMMARIES. Eurofins.
-
Solubility of Organic Compounds. University of Calgary.
-
Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. ResearchGate.
-
A Comparative Guide to Purity Validation of trans-4-tert-Butylcyclohexanecarboxylic Acid by Titration. BenchChem.
-
Organic Chemistry Lab: Recrystallization. Sci Vis Lab (YouTube).
-
Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. MDPI.
-
p-ACETAMINOBENZENESULFINIC ACID. Organic Syntheses Procedure.
-
Combined Frozen Crystallization and Stepwise Decompression Evaporation for Na2SO4/NaCl Separation from Mixed Salts. MDPI.
-
Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. PubMed.
-
Crystallization of cephalothin sodium during lyophilization from tert-butyl alcohol-water cosolvent system. PubMed.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 6. Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis [mdpi.com]
- 7. mt.com [mt.com]
- 8. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Handling moisture sensitivity of sulfinic acid sodium salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the inconsistent performance of sulfinic acid sodium salts—such as Langlois reagent (sodium trifluoromethanesulfinate), sodium benzenesulfinate, and sodium p-toluenesulfinate.
While literature often describes these reagents as "bench-stable" and "moisture-insensitive" relative to their highly reactive sulfonyl chloride counterparts[1], in practice, their hygroscopic nature dictates that trace moisture uptake significantly impacts reaction kinetics. This is especially true in radical-mediated pathways and transition-metal catalysis. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure reproducibility in your workflows.
Section 1: Diagnostic & Troubleshooting FAQs
Q1: My radical trifluoromethylation using Langlois reagent (CF
Q2: How can I accurately determine if my sodium benzenesulfinate stock has degraded due to moisture before a critical rhodium-catalyzed desulfinative coupling? Causality & Mechanism: Sodium benzenesulfinate is widely utilized in cross-coupling reactions to synthesize sulfones or aryl ketones[4]. Trace moisture can lead to the protonation of key organometallic intermediates, poisoning of the rhodium catalyst, or premature oxidation of the sulfinate to a sulfonate. Self-Validating Protocol (Integrity Check):
-
Gravimetric Assessment (The Control): Weigh exactly 100.0 mg of the suspected salt into a pre-tared, oven-dried vial. Place it in a vacuum oven at 60°C for 4 hours. Re-weigh the vial. A mass loss of >1% quantitatively confirms significant moisture uptake.
-
Spectroscopic Validation: Dissolve a 10 mg sample in anhydrous DMSO-d
. Run a H NMR spectrum. The presence of a broad peak around 3.3 ppm indicates residual water. Furthermore, a shift or broadening of the aromatic protons indicates chemical degradation (e.g., oxidation). -
Functional Assay: Run a rapid, small-scale S
2 coupling with a highly reactive standard electrophile (e.g., benzyl bromide) in anhydrous DMF. Complete conversion to the benzyl phenyl sulfone within 2 hours validates the reagent's nucleophilicity.
Q3: What is the optimal storage and handling protocol to prevent moisture degradation of these salts over time? Causality & Mechanism: The most common user error is opening cold reagent bottles in humid ambient air. This causes atmospheric moisture to condense directly onto the cold solid, initiating a cascading hydration effect. Solution: Implement the "Warm-up, Aliquot, and Purge" (WAP) methodology detailed in Section 2.
Section 2: Self-Validating Methodologies
Protocol: The "Warm-up, Aliquot, and Purge" (WAP) Handling Workflow This protocol ensures that hygroscopic sulfinate salts remain dry over their lifespan. It is designed as a self-validating system because it incorporates a humidity indicator card inside the secondary containment, providing immediate visual proof of atmospheric integrity.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed reagent bottle (e.g., sodium benzenesulfinate stored at -20°C[4]) from the freezer. Crucial: Do NOT open the cap. Allow it to sit in a desiccator at room temperature for at least 2 hours to thermally equilibrate.
-
Inert Transfer: Transfer the unopened bottle into a glovebox or a well-purged Schlenk line environment.
-
Aliquotting: Dispense the required mass into an oven-dried reaction flask. If the bulk reagent appears clumpy (a physical indicator of prior moisture exposure), gently crush it with a dry glass rod.
-
Purging: Purge the primary reagent bottle with dry Argon for 60 seconds before replacing the cap. Seal the cap tightly with Parafilm[5].
-
Secondary Containment (Validation Step): Place the bottle inside a secondary container (e.g., a plastic jar) containing indicating silica gel and a cobalt-free humidity indicator card. Validation: The indicator card must remain blue; if it turns pink during storage, the primary seal has failed and moisture has breached the environment.
-
Storage: Return the secondary container to the -20°C freezer or the designated cool, dark storage location[5].
Section 3: Quantitative Data Summary
To standardize your lab's inventory management, refer to the following storage parameters for common sulfinic acid sodium salts.
| Reagent Name | CAS Number | Optimal Storage Temp | Shelf Life (Sealed) | Moisture Sensitivity | Primary Application |
| Sodium Trifluoromethanesulfinate (Langlois) | 2926-29-6 | 2°C to 8°C | 12 Months | High (Hygroscopic) | Radical trifluoromethylation |
| Sodium Benzenesulfinate | 873-55-2 | -20°C | 1 Month (Solution) / 2 Years (Solid) | Moderate | Desulfinative coupling |
| Sodium p-Toluenesulfinate | 824-79-3 | Room Temp (Cool/Dry) | 2 Years | Low to Moderate | Pharmaceutical intermediates |
| Sodium Hydroxymethylsulfinate (Rongalite C) | 149-44-0 | Room Temp (Sealed) | 12 Months | Moderate (O | Industrial reducing agent |
(Data synthesized from MedChemExpress[4], TCI Chemicals[5], and Ataman Chemicals)
Section 4: Workflows & Logical Relationships
Below is the mechanistic pathway illustrating how moisture compromises radical trifluoromethylation using Langlois reagent.
Mechanistic pathway showing moisture-induced quenching of CF3 radicals from Langlois reagent.
Next, the logical workflow for the "Warm-up, Aliquot, and Purge" (WAP) methodology.
The WAP handling workflow ensuring moisture-free transfer and self-validated storage.
References
-
Synthesis and applications of sodium sulfin
Na): a powerful building block for the synthesis of organosulfur compounds - RSC Publishing[Link][1] -
Recyclable Trifluoromethylation Reagents from Fluoroform - Journal of the American Chemical Society (ACS Publications)[Link][2]
-
RONGALITE C - Ataman Kimya[Link]
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Temperature for Radical Desulfitation Processes
Welcome to the Technical Support Center for Radical Desulfitation. For researchers and drug development professionals, the extrusion of sulfur dioxide (
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize the critical variable in these reactions: Temperature .
Mechanistic Workflow: The Role of Temperature
To troubleshoot effectively, you must understand the causality of the reaction. The extrusion of
Temperature-dependent mechanistic divergence of sulfonyl radical intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my radical desulfonylation reaction stall at the sulfonyl radical stage without extruding
Q2: I am using a photoredox catalyst (e.g.,
Q3: How do I balance
Q4: What are the visible signs that my reaction temperature is too high? A4: Excessive temperatures (>110 °C for unactivated aliphatic sulfones) often lead to competing side reactions. You will typically observe:
-
Polymerization: The reaction mixture becomes viscous or dark and tarry, especially if dienes or reactive olefins are present[5].
-
Isomerization: Migration of double bonds (e.g., formation of 2-sulfolenes from 3-sulfolenes) prior to extrusion[5].
-
Reversibility Issues: Because
extrusion is reversible in closed systems, high temperatures in sealed vessels can increase the partial pressure of , driving the equilibrium backward. Always ensure proper venting or use a gentle stream of inert gas ( /Argon) to sweep away evolved [5].
Quantitative Data: Temperature Optimization Matrix
Use the following table to benchmark your initial reaction conditions based on the initiation method and substrate class.
| Initiation Method | Typical Reagents | Optimal Temp Range | Extrusion Kinetics | Primary Application |
| Thermal (Azo) | AIBN, | 65 °C – 80 °C | Moderate (requires continuous heating) | Aliphatic desulfonylation[1] |
| Thermal (Peroxide) | Benzoyl Peroxide | 80 °C – 95 °C | Fast (high energy barrier) | Benzylic/Allylic systems |
| Photoredox (Ambient) | Ir/Ru Catalysts, LEDs | 20 °C – 25 °C | Slow (requires activated substrates) | Mild late-stage functionalization[1] |
| Photoredox (Heated) | Ir/Ru Catalysts, LEDs | 40 °C – 60 °C | Fast (overcomes C-S bond barrier) | Unactivated dibenzothiophene dioxides |
| Asymmetric Catalysis | Chiral Lewis Acids | -10 °C – 0 °C | Very Slow (requires extended time) | Enantioselective cyclopropanation[6] |
Step-by-Step Methodology: Temperature-Controlled Photoredox Desulfonylation
This self-validating protocol ensures complete C–S bond cleavage while preventing thermal degradation of the photocatalyst, specifically designed for challenging substrates like dibenzothiophene dioxides[4].
Step 1: Reaction Setup
In an oven-dried 10 mL Schlenk tube, add the dibenzothiophene dioxide substrate (0.2 mmol),
Step 2: Solvent Addition & Degassing
Add 2.0 mL of anhydrous DMF. Perform three freeze-pump-thaw cycles.
Causality: Oxygen is a potent radical scavenger; failure to degas will result in peroxide formation rather than
Step 3: Thermoregulation Integration Place the Schlenk tube into a custom 3D-printed photoreactor equipped with a water-cooling jacket. Connect the jacket to a recirculating chiller set precisely to 50 °C. Validation: Insert an internal thermocouple into a dummy vial containing 2.0 mL DMF to verify the internal temperature stabilizes at 50 °C before irradiation.
Step 4: Irradiation
Turn on the blue LEDs (456 nm). Stir vigorously at 500 rpm for 16 hours.
Causality: The 50 °C temperature provides the necessary thermal energy to overcome the ~15.8 kcal/mol energy barrier required for C–S bond cleavage and subsequent
Step 5: Monitoring & Workup
Monitor the reaction via LCMS.
Self-Validation: The disappearance of the starting mass and the absence of the intermediate sulfinate anion mass indicate complete extrusion. Quench with water, extract with EtOAc, dry over
References
- Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ3-amino acids, RSC Publishing,
- How to improve the rate of SO2 extrusion
- Photoredox catalysed reductive cleavage of dibenzothiophene dioxides enabled by a temperature-controlled photoreactor, Chemical Science (RSC Publishing),
- Desulfonylation via Radical Process: Recent Developments in Organic Synthesis, Chemical Reviews (ACS Public
- Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymeriz
- Organic & Biomolecular Chemistry, RSC Publishing,
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Photoredox catalysed reductive cleavage of dibenzothiophene dioxides enabled by a temperature-controlled photoreactor - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05889A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ 3 -amino acids - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05158D [pubs.rsc.org]
Technical Support Center: Efficient Removal of Unreacted Sulfinate Salts
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted sulfinate salts from reaction mixtures. The following question-and-answer format directly addresses common challenges and offers practical, field-proven solutions grounded in chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process.
Q1: My desired product is water-soluble, making aqueous extraction to remove the sulfinate salt difficult. What are my options?
This is a frequent challenge, particularly when dealing with polar organic molecules. Here’s a systematic approach to tackle this issue:
A1: Core Strategy: Leverage Differential Solubility and Polarity.
The key is to exploit the subtle differences in solubility and polarity between your product and the sulfinate salt.
-
Salting Out: The solubility of your organic product in water can often be decreased by adding a significant amount of an inorganic salt, such as sodium chloride (NaCl).[1] This "salting out" effect can sometimes cause your product to precipitate from the aqueous solution, allowing for its isolation by filtration.[1]
-
Salt-Assisted Liquid-Liquid Extraction (SALLE): This technique is particularly useful for extracting polar analytes. By adding a salt (e.g., sodium chloride, magnesium sulfate) to a mixture of water and a water-miscible organic solvent like acetonitrile, you can induce phase separation.[2] Your polar product may preferentially partition into the organic layer, leaving the more polar sulfinate salt in the aqueous phase.[2]
-
Solvent Precipitation of the Sulfinate Salt: If your product is soluble in a mixture of organic solvents like methanol/ethanol, while the sulfinate salt (and other inorganic salts like NaCl) has very low solubility, you can dissolve your crude mixture in this solvent system. The sulfinate salt will precipitate and can be removed by filtration.[3]
-
Recrystallization: This is a powerful purification technique if a suitable solvent system can be identified. The goal is to find a solvent (or solvent mixture) in which your product is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the sulfinate salt remains soluble. Ethanol and ethanol/water mixtures are often good starting points for recrystallizing organic compounds while leaving salts behind.[4][5]
Frequently Asked Questions (FAQs)
This section covers broader questions about the principles and methods for removing sulfinate salts.
Q2: What are the most common methods for removing unreacted sulfinate salts?
A2: The choice of method depends heavily on the properties of your desired product and the specific sulfinate salt. The most common techniques include:
-
Aqueous Extraction: This is the simplest method if your product is not water-soluble. The sulfinate salt, being ionic, will preferentially dissolve in the aqueous phase.
-
Precipitation: You can either precipitate your product from the reaction mixture or precipitate the sulfinate salt. This relies on finding a solvent system where one component is significantly less soluble than the other.
-
Chromatography: Techniques like reversed-phase or size-exclusion chromatography can be effective, though they are often less efficient for large-scale purifications.[3]
-
Recrystallization: A classic and often very effective method for obtaining high-purity crystalline products.[4][5]
Q3: How does pH affect the solubility and removal of sulfinate salts?
A3: The pH of your aqueous solution can significantly influence the form and solubility of sulfinates.
-
Acidic Conditions: In acidic solutions, sulfinate salts (RSO₂⁻Na⁺) are protonated to form sulfinic acids (RSO₂H). Sulfinic acids are generally less soluble in water and more soluble in organic solvents compared to their salt forms.[4] This property can be exploited for extraction. By acidifying the aqueous layer, you can extract the sulfinic acid into an organic solvent, leaving other water-soluble impurities behind. However, be cautious, as some sulfinic acids can be unstable and may disproportionate, especially in the presence of strong acids like HCl.[4]
-
Neutral to Basic Conditions: Under these conditions, the sulfinate exists in its salt form, which is typically highly water-soluble and has low solubility in most organic solvents. This is the ideal state for removal via aqueous extraction if your product is not water-soluble.
Q4: I'm struggling with emulsion formation during liquid-liquid extraction. How can I resolve this?
A4: Emulsions are a common problem when partitioning between aqueous and organic phases, especially when surfactants or other amphiphilic molecules are present. Here are some strategies to break emulsions:
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[6]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of stable emulsions.[6]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can force the separation of the layers.[6]
-
Filtration through Celite or Glass Wool: Passing the emulsified mixture through a plug of Celite or glass wool can sometimes help to break up the fine droplets.
Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Selective Precipitation of Sulfinate Salts
This protocol is effective when the desired product has good solubility in a particular organic solvent, while the sulfinate salt does not.
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable organic solvent. Good candidates often include methanol, ethanol, or acetonitrile.[3][7] The ideal solvent will fully dissolve your product but cause the sulfinate salt to precipitate.
-
Dissolution: Dissolve the crude reaction mixture in the chosen solvent. Use the minimum amount of solvent necessary to fully dissolve the desired product.
-
Precipitation: Stir the solution at room temperature or cool it in an ice bath to maximize the precipitation of the sulfinate salt.
-
Filtration: Filter the mixture through a Büchner funnel to remove the precipitated sulfinate salt.
-
Product Isolation: The desired product is now in the filtrate. The solvent can be removed under reduced pressure to yield the purified product.
Protocol 2: Purification via Conversion to Sulfinic Acid and Extraction
This method is useful when the sulfinic acid is stable and has good solubility in an organic solvent.
-
Initial Aqueous Wash: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove the bulk of the water-soluble sulfinate salt.
-
Acidification: Separate the organic layer and wash it with a dilute, cold acid solution (e.g., 1M HCl). This will convert any remaining sulfinate salt into its corresponding sulfinic acid. Caution: Some sulfinic acids are unstable, so perform this step quickly and at a low temperature.[4]
-
Extraction of Sulfinic Acid: The sulfinic acid will be more soluble in the organic layer and can be further purified from other potential impurities.
-
Neutralization and Final Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Visualization of Workflow
The following diagram illustrates a decision-making process for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Data Presentation
The following table summarizes the solubility of a common sulfinate salt, sodium 4-tolylsulfinate (4-STS), in various solvents, which can guide your choice of purification method.[7]
| Solvent | Molar Solubility of 4-STS (mol/L) at 298.15 K |
| Methanol | High |
| Water | High |
| Ethanol | Moderate |
| N,N-dimethylformamide (DMF) | Moderate |
| Isopropanol | Low |
| Acetonitrile | Low |
| n-Butanol | Low |
| Acetone | Low |
| n-Propanol | Low |
Data adapted from the referenced literature. This table provides a qualitative guide; actual solubilities can vary with specific reaction conditions.
References
-
Lindberg, B. (1963). Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382. [Link]
-
Li, Q., et al. (2023). Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. Journal of Chemical & Engineering Data, 68(5), 1187-1198. [Link]
-
O'Hara, F., et al. (2013). Preparation and purification of zinc sulfinate reagents for drug discovery. Nature Protocols, 8(6), 1042-1047. [Link]
-
Kaur, N. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(18), 10663-10697. [Link]
-
Baran, P. S., et al. (2020). Acetonitrile–Hexane Extraction Route to Pure Sulfonium Salts. ACS Omega, 5(22), 12823-12827. [Link]
-
Al-Saeed, M. M. (2021). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International, 34(12), 534-539. [Link]
-
Reddit. (2025). Removing NaCl from sulfonate salt. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. euchembiojreviews.com [euchembiojreviews.com]
- 3. reddit.com [reddit.com]
- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Sulfinate Salt Storage & Stability
This guide is structured as a specialized technical resource for researchers using sulfinate salts in organic synthesis (e.g., radical trifluoromethylation, C-H functionalization). It prioritizes experimental utility, mechanistic understanding, and data-driven troubleshooting.[1]
Role: Senior Application Scientist Topic: Preventing & Diagnosing Oxidation in Sulfinate Salts (Langlois Reagent, Baran Diversinates™)[1]
The "Hidden Variable" in Reproducibility
Sulfinate salts (
This degradation changes the stoichiometry of your reaction and introduces a potent specific-acid impurity (if protonated) or an inert spectator that dampens radical chain propagation.[2][3] This guide defines the storage protocols to prevent this and the diagnostic steps to detect it.
Storage Best Practices (The Gold Standard)
The stability of a sulfinate salt depends heavily on the cation and the "R" group. While often marketed as "bench stable," this is a half-truth valid only for short-term use.[1][2][3] For reproducible kinetics, follow the "Cold-Dry-Dark" protocol.[1][2][3]
Storage Protocol Matrix
| Parameter | Standard Sodium Sulfinates (e.g., | Zinc Sulfinates (Baran Diversinates™) | Reasoning |
| Primary Threat | Moisture-induced disproportionation & Autoxidation.[1][2][3] | Hydrolysis (slow) & Ligand exchange.[1][2][3] | Water acts as a proton shuttle, accelerating the disproportionation of sulfinates into thiosulfonates and sulfonates [1]. |
| Temperature | +4°C to Room Temp (Short term)-20°C (Long term >3 months) | Room Temp (Acceptable)+4°C (Recommended) | Lower energy inhibits the radical autoxidation initiation step.[2] |
| Atmosphere | Argon/Nitrogen Flush (Essential) | Air (Acceptable for weeks)Inert Gas (Best practice) | |
| Container | Amber glass with Parafilm/Teflon tape seal.[1][2][3] | Tightly capped vial; protect from light.[1][2][3] | Light can initiate photolytic cleavage of the S-C bond in certain aromatic sulfinates. |
| Desiccant | Required (Store in desiccator).[1][2][3] | Recommended. | Hygroscopicity varies; Langlois reagent ( |
Critical Note on Langlois Reagent (
): This reagent is hygroscopic.[1][2][3] Once water is absorbed, it forms a clumpy hydrate that is significantly more prone to oxidation.[1][2] Always store in a desiccator.[1][2][3]
Diagnostics: The "Health Check"
Before committing valuable advanced intermediates to a reaction, validate your sulfinate reagent.[1][2]
Visual & Physical Indicators
-
Pass: Fine, white, free-flowing powder.[1]
-
Fail: Yellow discoloration (indicates sulfur extrusion/decomposition), clumping (moisture ingress), or a "sour" acidic smell (indicates hydrolysis to sulfinic acid, which rapidly disproportionates).
NMR Forensics (The Definitive Test)
The most reliable method to detect oxidation is NMR. Sulfinates and Sulfonates have distinct chemical shifts due to the different oxidation states of the sulfur atom.
Case Study: Sodium Triflinate (Langlois Reagent)
| Species | Chemical Shift ( | Status |
| Sulfinate ( | -87.4 ppm | Active Reagent [3] |
| Sulfonate ( | -78.0 ppm | Dead Impurity [4] |
Diagnostic Rule: If you see a peak at -78 ppm, your reagent has oxidized.[1][2][3] If the integral ratio of (-87 ppm) : (-78 ppm) is less than 10:1, purification or replacement is required.[1]
Case Study: Aromatic Sulfinates (e.g., p-Tolyl)
-
Technique:
H NMR. -
Shift: The protons ortho to the sulfur group shift downfield upon oxidation (due to the higher electron-withdrawing power of
vs ).
Diagnostic Decision Tree
Figure 1: Decision logic for validating sulfinate salt integrity prior to reaction setup.
Troubleshooting & Recovery
Q: My Langlois reagent has a small peak at -78 ppm. Can I still use it? A: Yes, if the impurity is <5-10%.[1][3] Sulfonates are generally inert "spectators" in radical reactions.[1][2][3] However, correct your stoichiometry. If you weigh 100 mg of reagent that is 10% sulfonate, you are only adding 90 mg of active sulfinate. Adjust equivalents accordingly.
Q: Can I purify a sulfinate salt that has oxidized? A: Yes, but it depends on the "R" group.
-
Sodium Salts: Recrystallization is effective.[1][2][3] Most sodium sulfinates are soluble in ethanol , while inorganic salts (like
, ) are not.[1]-
Protocol: Dissolve crude solid in minimum hot ethanol. Filter hot (removes inorganics).[1][2][3] Cool to crystallize.
-
Note: Separating Sulfinate (
) from Sulfonate ( ) is difficult as both are organic-soluble.[1][2][3] If oxidation is >20%, buying new reagent is more cost-effective than the yield loss from fractional crystallization [5].[1][3]
-
-
Zinc Sulfinates: These can be washed.[1][2][3][4]
-
Protocol: Suspend the solid in Dichloromethane (DCM).[2][3] Zinc sulfinates are often insoluble/sparingly soluble in DCM, while organic impurities may dissolve.[1][2] Filter and dry.[1][2][3] Alternatively, wash with water to remove inorganic zinc salts, as Zinc Diversinates are water-stable but less soluble than simple salts [6].[1]
-
Q: Why did my reaction yield drop suddenly using an old bottle?
A: Check for moisture . Water does not just dilute the reagent; it promotes the formation of thiosulfonates (
Mechanism of Failure
Understanding why storage matters helps reinforce the protocol.[2][3] Sulfinates undergo autoxidation to sulfonates.[1][2][3] This is a radical chain process initiated by trace metals or light and propagated by oxygen.[1][2][3]
Figure 2: The autoxidation pathway of sulfinates.[1] Oxygen interception of the sulfonyl radical leads to irreversible sulfonate formation.
References
-
Penketh, P. G., et al. "Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines."[1] Journal of Medicinal Chemistry 37.18 (1994): 2912-2917.[1][2][3] Link
-
Luo, Y., & Ma, J. A. "Decarboxylative Trifluoromethylation of α,β-Unsaturated Carboxylic Acids with Sodium Trifluoromethanesulfinate." Journal of Applied Organometallic Chemistry (2023).[2][3] Link
-
Anusha, K. "Langlois’ Reagent: An Efficient Trifluoromethylation Reagent."[1][2][3][5] SynOpen 07.01 (2023): 65-68.[1][2][3][5] Link
-
Siekierski, M., et al. "19F NMR chemical shift of fluorine atoms in CF3SO3- and (CF3SO2)2N-."[1][2][3] ResearchGate (2018).[1][2][3][5] Link
-
Foulke-Abel, J., et al. "Preparation and purification of zinc sulfinate reagents for drug discovery."[1][2][3] Nature Protocols (2019).[1][2][3] Link
-
Baran, P. S., et al. "Baran Diversinates™: Practical C-H Functionalization."[1][2][3] Sigma-Aldrich Technical Bulletin. Link
Sources
- 1. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]
- 2. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR characterization of 4-tert-Butylbenzenesulfinic acid sodium salt
An In-Depth Technical Guide to the 1H NMR Characterization of Sodium 4-tert-Butylbenzenesulfinate
Introduction: The "Hidden" Instability of Stable Reagents
Sodium 4-tert-butylbenzenesulfinate is a widely utilized reagent in medicinal chemistry, serving as a lipophilic analog to the Langlois reagent (sodium trifluoromethanesulfinate) for radical functionalization and palladium-catalyzed desulfinative cross-coupling reactions. While often treated as a stable solid, this compound is susceptible to oxidative degradation (to sulfonate) and disproportionation (to thiosulfonate and sulfonate) upon storage or exposure to moisture/acidic conditions.
For a researcher, the "performance" of this reagent is binary: it either generates the desired sulfonyl radical/electrophile, or it fails due to unseen degradation. This guide provides a self-validating NMR protocol to unambiguously distinguish the active sulfinate from its silent killers: the sulfonate and the thiosulfonate.
Technical Deep Dive: 1H NMR Interpretation
Solvent Selection Strategy
-
D₂O (Deuterium Oxide): Recommended for purity assay. The salt is highly soluble, and the water peak (~4.79 ppm) does not interfere with the aromatic or tert-butyl regions. It provides the clearest separation between the sulfinate and sulfonate signals.
-
DMSO-d₆: Secondary choice. Useful if the sample contains organic impurities (like the unreacted sulfonyl chloride precursor) that are insoluble in water. However, the hygroscopic nature of DMSO can accelerate disproportionation if the sample is acidic.
The Spectral Signature (D₂O)
The spectrum of pure sodium 4-tert-butylbenzenesulfinate is defined by a clean AA'BB' aromatic system and a massive tert-butyl singlet .
| Moiety | Multiplicity | Integration | Chemical Shift (δ ppm) | Mechanistic Insight |
| t-Butyl | Singlet (s) | 9H | 1.25 – 1.35 | The "anchor" signal. Integration of this peak vs. aromatic impurities is key to quantitative purity assessment. |
| Ar-H (meta) | Doublet (d) | 2H | ~7.30 – 7.45 | Protons meta to the sulfinate group (ortho to t-butyl). Shielded by the electron-donating alkyl group. |
| Ar-H (ortho) | Doublet (d) | 2H | ~7.50 – 7.65 | Protons ortho to the sulfinate. Crucial Diagnostic Region. The sulfinate anion is less electron-withdrawing than the sulfonate, keeping these protons upfield relative to the impurity. |
*Note: The aromatic system is formally AA'BB' but often appears as two clean doublets (J ~8.5 Hz) at lower fields (300/400 MHz).
Comparative Impurity Profiling: The "Self-Validating" Protocol
The most common failure mode is using a batch that has partially oxidized to Sodium 4-tert-butylbenzenesulfonate . You cannot detect this by visual inspection (both are white solids). You must use NMR to see the "Sulfonate Shift."
Scenario A: The Oxidized Impurity (Sulfonate)
Oxidation turns the sulfinate (-SO₂Na) into a sulfonate (-SO₃Na). The extra oxygen atom increases the electron-withdrawing power of the group, causing a downfield shift (deshielding) of the ortho protons.
-
Diagnostic: Look for a small "shadow" doublet appearing ~0.15 – 0.20 ppm downfield from the main sulfinate ortho signal.
-
Literature Validation: 4-tert-butylbenzenesulfonic acid salts in D₂O show ortho protons at 7.72 ppm and meta protons at 7.40 ppm [Ref 1]. If you see signals near 7.72 ppm, your reagent is degrading.
Scenario B: The Disproportionation (Thiosulfonate)
Under acidic conditions or moisture, 3 moles of sulfinic acid disproportionate into 1 mole of thiosulfonate (Ar-SO₂-S-Ar) and 1 mole of sulfonic acid .
-
Diagnostic: The thiosulfonate is less symmetric and more hydrophobic. In D₂O, it may precipitate or broaden. In DMSO-d₆, it appears as a distinct set of aromatic multiplets, often with shifts similar to a disulfide (~7.4 ppm) and a sulfone (~7.9 ppm) mixed.
Scenario C: The Precursor (Sulfonyl Chloride)
If synthesized from 4-tert-butylbenzenesulfonyl chloride, unreacted starting material may remain.
-
Diagnostic: In DMSO-d₆ (insoluble in D₂O), the sulfonyl chloride ortho protons are heavily deshielded, appearing near 7.90 – 8.00 ppm [Ref 2].
Comparative Data Table
| Compound | Solvent | Ar-H (Ortho to S) | Ar-H (Meta to S) | t-Butyl | Status |
| Sulfinate (Target) | D₂O | ~7.55 ppm | ~7.42 ppm | ~1.30 ppm | Active Reagent |
| Sulfonate (Impurity) | D₂O | 7.72 ppm | 7.40 ppm | ~1.30 ppm | Dead Impurity |
| Sulfonyl Chloride | CDCl₃/DMSO | 7.90 – 8.00 ppm | 7.50 – 7.60 ppm | ~1.35 ppm | Precursor |
| Sulfone (Product) | CDCl₃ | 7.80 – 7.90 ppm | ~7.50 ppm | ~1.30 ppm | Cross-Coupled |
Visual Logic: Purity Assessment Workflow
The following diagram outlines the decision process for validating your reagent batch before committing it to a reaction.
Caption: Decision tree for assessing the purity of Sodium 4-tert-butylbenzenesulfinate using 1H NMR.
Experimental Protocol: Purity Assay
To ensure reproducibility, follow this standardized sample preparation method.
-
Massing: Weigh 10.0 mg of the sodium salt into a clean vial.
-
Why? High concentration ensures minor sulfonate impurities (1-5%) are visible above the baseline noise.
-
-
Solvation: Add 0.6 mL of D₂O .
-
Why? D₂O suppresses the exchangeable proton signals and provides the distinct shift difference between sulfinate and sulfonate.
-
-
Filtration (Optional): If the solution is cloudy, filter through a cotton plug into the NMR tube.
-
Note: Cloudiness indicates non-polar impurities (thiosulfonates or starting material).
-
-
Acquisition: Run a standard proton sequence (ds=0, ns=16 or 32, d1=1.0s).
-
Phasing: Phase the large t-butyl singlet (approx 1.3 ppm) to be perfectly symmetrical.
-
Integration:
-
Set the t-butyl singlet to 9.00 .
-
Integrate the aromatic region. The total aromatic integral should be 4.00 .
-
If the aromatic integral is < 4.00 relative to the t-butyl group, check for aliphatic impurities (like grease) under the t-butyl peak.
-
References
-
BenchChem. "An In-depth Technical Guide to 4-tert-Butylbenzenesulfonic Acid." BenchChem Application Notes. Accessed March 2026. Link (Data for Sulfonic Acid shifts).
-
Pieber, B. "New methods for light-mediated carbon-heteroatom cross-couplings." Max Planck Institute of Colloids and Interfaces, 2021.[1] Link (Data for Sulfinate cross-coupling products and precursors).
-
Sigma-Aldrich. "NMR Chemical Shifts of Impurities." Technical Library. Link (General solvent and impurity shifts).
-
Thieme Connect. "Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling." Synthesis, 2014.[2] Link (Characterization of related sulfinate derivatives).
Sources
Beyond the Chlorine: A Comparative Guide to the Reactivity of Aryl Sulfinates vs. Sulfonyl Chlorides
In modern organosulfur chemistry, the construction of C–S, S–N, and S–O bonds is foundational to pharmaceutical development and materials science. Historically, aryl sulfonyl chlorides have been the undisputed workhorses for these transformations. However, their inherent electrophilicity comes at the cost of hydrolytic instability and harsh reaction conditions. As synthetic methodologies have evolved,[1].
This guide objectively compares the reactivity profiles of both classes, providing causality-driven insights and self-validating experimental protocols to help you optimize your synthetic workflows.
Fundamental Reactivity & Stability Profiles
The divergent behavior of these two reagents stems directly from the oxidation state and electronic environment of their sulfur centers.
Aryl Sulfonyl Chlorides (ArSO₂Cl): Featuring a highly oxidized S(VI) center, these compounds are potent electrophiles. The strong electron-withdrawing nature of the two oxygen atoms and the electronegative chlorine atom creates a highly polarized S–Cl bond (~204.6 pm)[2]. Causality of Instability: This extreme polarization makes the sulfur atom highly susceptible to nucleophilic attack by water.[3]. Consequently, they require anhydrous storage and cold temperatures.
Sodium Aryl Sulfinates (ArSO₂Na): These compounds feature an S(IV) center. Because the negative charge is resonance-stabilized across the oxygen atoms, the sulfur center acts as an ambident nucleophile rather than an electrophile. Causality of Stability: The lack of a highly polarized leaving group (like chloride) renders them[1].
Quantitative & Qualitative Comparison
| Parameter | Aryl Sulfonyl Chlorides | Sodium Aryl Sulfinates |
| Sulfur Oxidation State | S(VI) | S(IV) |
| Primary Reactivity | Strong Electrophile | Ambident Nucleophile / Radical Precursor |
| S–X Bond Distance | ~204.6 pm (S–Cl) | Ionic (S–Na) |
| Hydrolytic Stability | Poor (Minutes to hours in aqueous media) | Excellent (Months/Years on benchtop) |
| Typical Amidation Yields | 80–95% (Direct, generates HCl) | 70–85% (Requires oxidative coupling) |
| Photoredox Radical Yield | Poor (Requires harsh UV homolysis) | Excellent (Visible light SET) |
Divergent Synthetic Pathways
The distinct electronic natures of these reagents dictate completely different synthetic strategies to arrive at similar end products.
Caption: Divergent synthetic pathways of aryl sulfonyl chlorides versus sodium aryl sulfinates.
Application 1: Sulfonamide Synthesis
The Sulfonyl Chloride Route (Schotten-Baumann)
The classic approach relies on the direct nucleophilic displacement of the chloride by an amine. While efficient, the causality of its limitation lies in the stoichiometric generation of HCl. This necessitates the use of excess amine or external bases (e.g., pyridine, Et₃N), which can trigger side reactions in highly functionalized or acid-sensitive substrates.
The Aryl Sulfinate Route (Oxidative Coupling)
Because sulfinates are nucleophilic, they cannot react directly with nucleophilic amines. Causality of the Method: We must invert the polarity (umpolung) of the S(IV) center by oxidizing it in situ to an electrophilic S(VI) species (such as a sulfonyl iodide), which is then rapidly intercepted by the amine. This allows for pH-neutral conditions and high functional group tolerance.
Self-Validating Protocol: Oxidative Coupling of Sulfinates with Amines
This protocol utilizes I₂/H₂O₂ as a green, mild oxidative system.
-
Reaction Assembly: In a round-bottom flask, dissolve sodium p-toluenesulfinate (1.0 equiv) and the target amine (1.2 equiv) in a 1:1 mixture of H₂O/EtOH.
-
In-Situ Oxidation: Add catalytic I₂ (10 mol%) followed by the dropwise addition of aqueous H₂O₂ (30%, 1.5 equiv).
-
Validation Check: The solution will immediately turn a characteristic dark brown (indicating the formation of active iodine species). As the amine successfully intercepts the reactive sulfonyl intermediate, the brown color will fade to a pale yellow. Stagnant brown coloration indicates a stalled reaction.
-
-
Monitoring: Stir at room temperature for 2–4 hours.
-
Validation Check: Monitor via TLC (Hexane/EtOAc). The disappearance of the ninhydrin-active amine spot and the emergence of a highly UV-active, less polar spot confirms product formation.
-
-
Quenching & Workup: Add saturated aqueous Na₂S₂O₃.
-
Validation Check: Immediate decolorization to a clear solution confirms the complete neutralization of residual oxidants. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Application 2: Photoredox Catalysis & Radical Sulfonylation
While sulfonyl chlorides require harsh thermal or UV conditions to undergo homolytic cleavage, [4].
Causality of Radical Generation: Sulfinates possess a relatively low oxidation potential (
Caption: Visible-light mediated Single Electron Transfer (SET) generation of sulfonyl radicals.
Self-Validating Protocol: Visible-Light Mediated Radical Sulfonylation of Alkenes
-
Reagent Mixing: In an oven-dried Schlenk tube, combine sodium aryl sulfinate (1.5 equiv), the target alkene (1.0 equiv), and Eosin Y (2 mol%) in anhydrous DMF (0.1 M).
-
Atmospheric Control (Critical): Seal the tube and degas via three rigorous freeze-pump-thaw cycles.
-
Causality & Validation: Molecular oxygen is a potent triplet state quencher and radical scavenger. Failure to achieve a hard vacuum during the pump phase will result in the formation of sulfonic acids rather than the desired C-S coupled product.
-
-
Irradiation: Backfill with Argon and irradiate the mixture using 450 nm blue LEDs.
-
Validation Check: Maintain a cooling fan over the setup to keep the reaction at ambient temperature (<30°C). If the temperature spikes, thermal radical generation may outcompete the photoredox pathway, leading to poor regioselectivity and polymerization of the alkene.
-
-
Analysis: After 12 hours, quench with water and extract with EtOAc.
-
Validation Check: Analyze the crude mixture via LC-MS. The presence of the exact mass corresponding to the sulfonylated adduct
confirms successful radical trapping.
-
Strategic Recommendations
-
Choose Aryl Sulfonyl Chlorides when: You are performing early-stage, large-scale synthesis where the substrate is robust, lacks acid-sensitive moieties, and direct amidation speed is prioritized over reagent stability.
-
Choose Sodium Aryl Sulfinates when: You require bench-stable reagents for late-stage functionalization, are working with complex, acid-sensitive APIs, or aim to leverage visible-light photoredox catalysis for novel C–S bond formations.
References
-
Taylor & Francis - Aryl sulfonyl chlorides and sodium aryl sulfinates: non-volatile, non-stench, and non-toxic aryl thiol surrogates for direct aryl-sulfenylation of C–H bonds. Available at:[Link]
-
ResearchGate - Recent advances of sodium sulfinates in radical reactions. Available at:[Link]
-
RSC Publishing - Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. Available at:[Link]
-
Wikipedia - Sulfonyl halide. Available at:[Link]
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the Infrared Spectroscopy of Tert-Butylbenzenesulfinate Derivatives
This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of tert-butylbenzenesulfinate derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying and distinguishing these compounds from structurally similar alternatives. We will explore the underlying principles governing their vibrational modes and provide actionable experimental protocols for accurate characterization.
Introduction: The Role of Sulfinates in Modern Chemistry
Tert-butylbenzenesulfinate and its derivatives are versatile intermediates in organic synthesis, valued for their role in the formation of sulfones, sulfoxides, and as precursors in various cross-coupling reactions. Their unique reactivity and steric profile, conferred by the bulky tert-butyl group, make them crucial building blocks in the development of novel pharmaceuticals and advanced materials. Accurate and rapid characterization is paramount, and infrared (IR) spectroscopy serves as a first-line, non-destructive technique for confirming functional group identity. This guide elucidates the key diagnostic IR peaks that define this class of compounds.
Section 1: Deciphering the Spectrum: Key Vibrational Modes
The infrared spectrum of a tert-butylbenzenesulfinate derivative is a composite of vibrations from its three main components: the sulfinate group (S=O), the aromatic ring, and the tert-butyl group. Understanding the characteristic frequencies of each is key to a successful interpretation.
-
The Sulfinyl (S=O) Stretch: This is the most diagnostic absorption for a sulfinate. The S=O bond in sulfinate esters gives rise to a strong and characteristic stretching vibration. This peak's position is highly sensitive to the electronic environment of the sulfur atom. For tert-butylbenzenesulfinate, this absorption is typically observed in the 1050-1150 cm⁻¹ range.[1][2] The presence of a single S=O bond, as opposed to the two found in sulfonates or sulfones, results in a lower vibrational frequency.
-
Aromatic Ring Vibrations: The benzene ring provides several characteristic signals:
-
Aromatic C-H Stretch: A weak to medium absorption appears just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[3][4] This allows for a clear distinction from purely aliphatic C-H stretches.
-
C=C In-Ring Stretches: Two distinct, medium-intensity bands are found in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions, corresponding to the stretching of the carbon-carbon bonds within the aromatic ring.[4][5]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ range are highly characteristic of the substitution pattern on the benzene ring.[4][6]
-
-
Tert-Butyl Group Vibrations: The bulky alkyl group provides clear aliphatic signatures:
-
Aliphatic C-H Stretch: Strong absorptions appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.[7][8] The presence of both aromatic and aliphatic C-H stretches flanking the 3000 cm⁻¹ mark is a key feature of these molecules.
-
C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the methyl groups of the tert-butyl moiety are observed around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ .[7]
-
Section 2: A Comparative Analysis: Sulfinates vs. Alternatives
Distinguishing tert-butylbenzenesulfinate from other sulfur-containing functional groups or related esters is a common challenge. The primary differentiator lies in the position and number of bands in the S=O and C=O stretching regions.
The table below provides a comparative summary of the key IR absorptions for tert-butylbenzenesulfinate and its common alternatives.
| Functional Group | Key Diagnostic Peak(s) | Wavenumber (cm⁻¹) | Intensity | Notes |
| tert-Butylbenzenesulfinate | S=O Stretch | 1050-1150 | Strong | A single, strong absorption characteristic of the sulfinyl group.[1][2] |
| tert-Butylbenzenesulfonate | S=O Asymmetric Stretch | 1350-1370 | Strong | The presence of two S=O bonds significantly increases the frequency.[9][10] |
| S=O Symmetric Stretch | 1155-1175 | Strong | Two distinct, strong peaks are the hallmark of a sulfonate.[9][10] | |
| tert-Butyl Phenyl Sulfone | S=O Asymmetric Stretch | 1300-1350 | Strong | Similar to sulfonates, sulfones show two strong S=O stretching bands.[1][10] |
| S=O Symmetric Stretch | 1120-1160 | Strong | The frequencies are slightly different from sulfonates but still much higher than sulfinates.[1][10] | |
| tert-Butyl Benzoate (Ester) | C=O Stretch | 1715-1735 | Strong | The carbonyl stretch is a very strong, sharp peak at a much higher frequency.[7] |
| C-O Stretch | 1150-1300 | Strong | Possesses a strong C-O stretch, which can sometimes overlap with other regions. | |
| Benzenesulfonic Acid | O-H Stretch | 2500-3300 | Strong, Broad | A very broad band due to hydrogen bonding, obscuring the C-H stretch region.[3] |
| S=O Stretches | 1120-1230 | Strong | The S=O stretches are present but can be influenced by hydration state.[10] |
This comparative data highlights the unique spectral window occupied by the sulfinate S=O stretch, making IR spectroscopy a powerful tool for its unambiguous identification.
Section 3: Experimental Protocol for High-Fidelity IR Analysis
To ensure reproducible and accurate data, a standardized protocol is essential. The following describes a self-validating workflow for acquiring the IR spectrum of a tert-butylbenzenesulfinate derivative using a modern Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for both solid and liquid samples.
Experimental Workflow Diagram
Caption: Workflow for FTIR-ATR analysis of tert-butylbenzenesulfinate derivatives.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Collection (Self-Validation Step 1):
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself.
-
Causality: An accurate background scan is critical because the instrument software will subtract it from the sample scan, ensuring that the final spectrum contains only the absorbance information from the sample. A poor background will introduce significant artifacts.
-
-
Sample Application:
-
Place a small amount of the tert-butylbenzenesulfinate sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
-
Sample Spectrum Collection (Self-Validation Step 2):
-
Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
The standard measurement range is 4000-600 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum.
-
Apply a baseline correction algorithm to flatten the spectrum's baseline, which may be tilted due to scattering or instrumental effects.
-
Use the peak-picking tool to identify the wavenumbers of the key absorption bands as outlined in Sections 1 and 2 of this guide.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before the next measurement.
-
By following this protocol, researchers can generate high-quality, reliable IR spectra that serve as a trustworthy foundation for structural confirmation and comparative analysis.
References
- Table of Characteristic IR Absorptions. [Online].
- Sulfonates infrared spectra - Chemistry. [Online].
- Infrared Spectra of Sulfones and Related Compounds - ResearchGate. [Online].
- Benzene and its derivatives - University of Tartu. [Online].
-
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Online]. Available: [Link]
- Table of Characteristic IR Absorptions - University of Colorado Boulder. [Online].
-
Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy - PubMed. [Online]. Available: [Link]
-
18.8: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. [Online]. Available: [Link]
-
29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Online]. Available: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. academics.nat.tum.de [academics.nat.tum.de]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Mass Spectrometry Fragmentation of 4-tert-Butyl Sulfonyl Compounds
This guide provides an in-depth analysis of the mass spectrometric behavior of 4-tert-butyl sulfonyl compounds, a class of molecules relevant in pharmaceutical and chemical research. By dissecting their fragmentation patterns, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize these structures using mass spectrometry. This document moves beyond a simple listing of fragments to explain the underlying chemical principles governing their formation, thereby offering a predictive framework for related structures.
Core Principles of Fragmentation: A Tale of Two Moieties
The fragmentation of 4-tert-butyl sulfonyl compounds in a mass spectrometer is primarily dictated by the interplay between the bulky, aliphatic tert-butyl group and the electron-withdrawing aromatic sulfonyl group. Understanding their individual fragmentation tendencies is key to interpreting the complete mass spectrum.
The Tert-Butyl Group: A Source of Stable Carbocations
The tert-butyl group is notorious for its propensity to undergo fragmentation to form highly stable carbocations. Under electron ionization (EI) or collision-induced dissociation (CID), the most common fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) to form a resonance-stabilized secondary benzylic-type cation. This is often a dominant pathway in the fragmentation of tert-butyl substituted aromatic compounds.[1][2][3] Alternatively, cleavage of the bond between the aromatic ring and the tert-butyl group can occur, although the formation of the resulting tertiary carbocation is less favored in this specific context compared to the loss of a methyl group.
The Aromatic Sulfonyl Group: Characteristic Neutral Losses and Bond Cleavages
Aromatic sulfonyl compounds, particularly sulfonamides, exhibit characteristic fragmentation patterns. One of the most diagnostic is the neutral loss of sulfur dioxide (SO₂, 64 Da) through a rearrangement mechanism.[4] This process is a strong indicator of the presence of a sulfonyl moiety. Additionally, the bond between the sulfur atom and the adjacent heteroatom (e.g., nitrogen in sulfonamides or chlorine in sulfonyl chlorides) is a common site of cleavage. For sulfonamides, this S-N bond cleavage is a primary fragmentation route.[5]
Case Study: Fragmentation of 4-tert-Butylbenzenesulfonamide
To illustrate these principles, we will examine the fragmentation of 4-tert-butylbenzenesulfonamide under Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID).
Observed Fragmentation Data
Publicly available LC-ESI-QTOF data for 4-tert-butylbenzenesulfonamide reveals key fragmentation information under CID at 10 eV.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 214.0896 ([M+H]⁺) | 170.1164 | C₂H₆O |
| 214.0896 ([M+H]⁺) | 156.0374 | C₃H₈O |
| 214.0896 ([M+H]⁺) | 91.0542 | C₄H₉NO₂S |
Data sourced from PubChem CID 222872.[4]
Proposed Fragmentation Pathways
Based on the observed data and established fragmentation principles, we can propose the following pathways for the protonated molecule ([M+H]⁺, m/z 214.09):
Pathway A: Loss of a Methyl Group and Subsequent Rearrangement
The initial and most favorable fragmentation of the tert-butyl group is the loss of a methyl radical. However, in ESI, we are dealing with even-electron species. A more likely scenario involves the loss of isobutylene (C₄H₈, 56 Da) or a related fragmentation. The observed loss of what is annotated as C₂H₆O (44 Da) to give the fragment at m/z 170.1164 is less straightforward and may involve a complex rearrangement.
Pathway B: Cleavage of the Sulfonamide Moiety
A more dominant and readily explainable fragmentation involves the sulfonyl group. The fragment at m/z 156.0374 corresponds to the 4-tert-butylbenzenesulfonyl cation, resulting from the cleavage of the S-N bond and the loss of ammonia (NH₃). This is a common fragmentation for sulfonamides. Subsequent loss of SO₂ from this fragment would yield the tert-butylphenyl cation at m/z 91.0542.
Caption: Proposed fragmentation of 4-tert-butylbenzenesulfonamide.
Comparative Analysis: 4-tert-Butylbenzenesulfonyl Chloride
For comparison, let's consider the fragmentation of 4-tert-butylbenzenesulfonyl chloride, a related compound where the -NH₂ group is replaced by a -Cl. GC-MS data for this compound provides insight into its behavior under electron ionization.
Observed Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment/Loss |
| 232.03 (M⁺•) | 217.01 | [M-CH₃]⁺• |
| 232.03 (M⁺•) | 197.02 | [M-Cl]⁺ |
| 232.03 (M⁺•) | 133.02 | [M-SO₂Cl]⁺ |
| 232.03 (M⁺•) | 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Data sourced from PubChem CID 139882.[6]
Proposed Fragmentation Pathways
The fragmentation of the molecular ion (M⁺•, m/z 232.03) showcases the competition between the fragmentation of the tert-butyl and sulfonyl chloride moieties.
Pathway A: Alpha-Cleavage of the Tert-Butyl Group
The most abundant fragment is often the result of the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to the ion at m/z 217.01. This is a classic example of alpha-cleavage, which is highly favored due to the formation of a stable secondary benzylic cation.
Pathway B: Cleavage of the S-Cl Bond
Cleavage of the sulfur-chlorine bond results in the formation of the 4-tert-butylbenzenesulfonyl cation at m/z 197.02.
Pathway C: Loss of the Sulfonyl Chloride Group
The loss of the entire sulfonyl chloride group (•SO₂Cl) leads to the formation of the tert-butylphenyl cation at m/z 133.02. Further rearrangement of this ion can lead to the highly stable tropylium ion at m/z 91.05.
Caption: Key fragmentation pathways of 4-tert-butylbenzenesulfonyl chloride.
Comparison of Ionization Techniques: ESI vs. APCI
The choice of ionization technique can significantly influence the resulting mass spectrum. For 4-tert-butyl sulfonyl compounds, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with distinct advantages.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution. | Gas-phase chemical ionization. |
| Analyte Polarity | Best for polar to highly polar compounds. | Suitable for moderately polar to non-polar compounds. |
| Analyte Volatility | Handles larger, less volatile molecules. | Ideal for smaller, more volatile compounds. |
| Adduct Formation | Prone to sodium and other adducts. | Less adduct formation. |
| Suitability for Sulfonamides | Commonly used, especially in LC-MS. | Can be more efficient for some sulfonamides. |
For many sulfonamide analyses, ESI is the preferred method due to its compatibility with liquid chromatography and its gentle ionization, which often preserves the molecular ion.[2][3][7][8] However, for less polar 4-tert-butyl sulfonyl derivatives or when analyzing via gas chromatography, APCI may offer better sensitivity.
Experimental Protocols
Reproducible and reliable data acquisition is paramount. The following provides a detailed, step-by-step methodology for the analysis of 4-tert-butyl sulfonyl compounds using LC-MS/MS.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh ~1 mg of the 4-tert-butyl sulfonyl compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition to create working standards for method development and calibration.
LC-MS/MS System and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific analyte and instrument.
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Column: Reversed-phase C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization Source: ESI, positive ion mode.
-
Gas Temperature: 300-350 °C.
-
Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 35-45 psi.
-
Capillary Voltage: 3500-4000 V.
-
Collision Energy: Optimize for each precursor-product ion transition (typically ranging from 10-40 eV).
Caption: A typical workflow for the LC-MS/MS analysis of 4-tert-butyl sulfonyl compounds.
Conclusion
The mass spectrometric fragmentation of 4-tert-butyl sulfonyl compounds is a predictable process governed by the distinct chemical properties of the tert-butyl and sulfonyl moieties. Key fragmentation pathways include the loss of a methyl radical from the tert-butyl group, cleavage of the S-N or S-Cl bond, and the characteristic neutral loss of SO₂. By understanding these fundamental principles and employing optimized analytical methods, researchers can effectively utilize mass spectrometry for the structural elucidation and confident identification of this important class of compounds. The data and protocols presented herein provide a solid foundation for further investigation and application in diverse research settings.
References
- Weniger, K., Kleimann, J., & Grützmacher, H. F. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry, 3(4), 275-287.
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. Retrieved from [Link]
- Weniger, K., Jost, M., & Grützmacher, H. F. (1999). Mass spectrometry of tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. International Journal of Mass Spectrometry, 185/186/187, 443-459.
-
Chegg. (2021, January 29). Solved 4. The following is the mass spectrum of | Chegg.com. Retrieved from [Link]
- Zhang, X., Zhu, C., Guo, J., Lu, M., Wu, C., Du, W., Yang, W., Dong, L., & Huang, Y. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
- Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry, 7(1), 26-34.
- Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.
- Li, Y., et al. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 8(11), 6061-6071.
-
NIST. (n.d.). Methyl 4-tert-butylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). tert-Butylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2018, December 31). mass spectrometry: alpha-cleavage. Retrieved from [Link]
- Song, D., Liu, H., Zhang, A., & Qu, J. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(89), 48426-48434.
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-428.
-
PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chegg.com [chegg.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tert-butyl nitrite: a metal-free radical initiator for aerobic cleavage of benzylic C [[double bond, length as m-dash]] C bonds in compressed carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficiency comparison of sulfinate salts vs sulfonyl hydrazides
Executive Summary: The Strategic Choice
In the landscape of radical sulfonylation—a critical transformation for enhancing metabolic stability and lipophilicity in drug candidates—two reagents dominate the field: Sulfinate Salts (e.g., Sodium sulfinates, Langlois Reagent) and Sulfonyl Hydrazides .
While both serve as precursors to the pivotal sulfonyl radical (
-
Sulfinate Salts are the industry standard for aqueous/biphasic Minisci reactions due to their low cost, high stability, and operational simplicity.
-
Sulfonyl Hydrazides are emerging as superior alternatives for electrochemical and oxidant-free protocols, offering cleaner reaction profiles by releasing nitrogen gas (
) rather than metal salts.
Decision Matrix: Quick Selection Guide
| Feature | Sulfinate Salts ( | Sulfonyl Hydrazides ( |
| Primary Mechanism | Oxidative Single Electron Transfer (SET) | Oxidative Dehydrogenation / N2 Extrusion |
| Atom Economy | Moderate (generates stoichiometric metal salts) | High (generates |
| Solvent Compatibility | Excellent in | Best in Organic Solvents (DCE, MeCN) |
| Stability | High (Hygroscopic but shelf-stable) | Moderate (Thermal sensitivity) |
| Cost | Low (Commodity chemicals) | Moderate (Often synthesized from chlorides) |
| Best For | Late-stage functionalization of heterocycles | Electrochemical synthesis & cascade reactions |
Mechanistic Pathways & Activation
Understanding the radical generation pathway is crucial for troubleshooting low yields. Both reagents converge at the sulfonyl radical, but the "cost" of getting there differs.
Comparative Activation Pathways
The following diagram illustrates the parallel activation mechanisms. Note that sulfinates typically require a chemical oxidant or anode, while hydrazides can be activated thermally or electrochemically with proton-coupled electron transfer (PCET).
Figure 1: Mechanistic convergence of sulfinate salts and sulfonyl hydrazides toward the active sulfonyl radical species.[1][2][3]
Performance Analysis & Efficiency Data
Yield Comparison: C-H Sulfonylation
In direct head-to-head comparisons for the functionalization of N-heterocycles (e.g., quinolines, pyridines), sulfinate salts generally offer higher robustness in aqueous media, while hydrazides excel in anhydrous conditions.
Case Study: C2-Sulfonylation of Quinoline N-Oxides Data synthesized from comparative literature [1, 2].
| Reagent | Conditions | Yield (%) | Notes |
| Sodium p-Toluenesulfinate | 90% | Green solvent, fast reaction (50 min). | |
| TsNHNH2 | MeCN, Electrochemical (10 mA) | 82% | Oxidant-free, requires electrolyte. |
| TsCl (Reference) | 75% | Lower yield due to hydrolysis side reactions. |
Insight: For aqueous chemistry, the sulfinate salt is superior due to solubility and the "water-accelerated" effect often observed in radical additions.
Atom Economy & Green Metrics
Sulfonyl hydrazides are theoretically "greener" regarding solid waste, but this depends on the activation method.
-
Sulfinate Efficiency:
-
Hydrazide Efficiency:
-
Reaction:
-
Waste: Nitrogen gas.[1] This is the definition of a "clean" leaving group.
-
Caveat: If prepared from sulfonyl chlorides + hydrazine hydrate, the overall synthetic PMI must account for the hydrazine step.
-
The "Langlois" Advantage
For trifluoromethylation , the Langlois reagent (
-
Stability:
is a stable solid.[8][13] The corresponding hydrazide is less stable and prone to defluorination or premature decomposition. -
Cost: Langlois reagent is significantly cheaper per mole of active
radical [3].
Experimental Protocols
Protocol A: Minisci Trifluoromethylation (Sulfinate Salt)
Best for: Late-stage functionalization of basic heterocycles (pyridines, quinolines).
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)[4]
-
tert-Butyl Hydroperoxide (TBHP) (5.0 equiv, 70% aq.)
-
Solvent: DCM/Water (3:1)
Workflow:
-
Dissolve substrate in DCM/Water biphasic mixture.
-
Add Langlois reagent in one portion.
-
Add TBHP dropwise at
, then warm to RT. -
Stir vigorously for 12–24h. (The radical is generated at the aqueous interface).
-
Validation: Color change often indicates radical formation. Monitor by LCMS for the +68 Da shift (
addition).
Protocol B: Electrochemical Sulfonylation (Sulfonyl Hydrazide)
Best for: Oxidant-free synthesis, sensitive substrates.
Reagents:
-
Substrate (e.g., Alkene/Alkyne) (0.5 mmol)
-
Sulfonyl Hydrazide (0.75 mmol)
-
Electrolyte:
(0.1 M)[1] -
Solvent: MeCN/H2O (4:1)
Workflow:
-
Cell Setup: Undivided cell, Graphite anode, Platinum cathode.
-
Combine substrate, hydrazide, and electrolyte in the solvent.
-
Electrolysis: Constant current (CCE) at 10–15 mA.
-
Run for 3–4 F/mol charge passed (approx. 4 hours).
-
Workup: Evaporate MeCN, extract with EtOAc.
-
Mechanism Check: Evolution of bubbles at the anode confirms
release [4].
References
-
Electrochemical Sulfonylation/Cyclization of N-Alkenylacrylamides with Sodium Sulfinates or Sulfonyl Hydrazides. J. Org. Chem. 2024, 89, 15, 10660–10677.[14]
-
TsCl-promoted sulfonylation of quinoline N-oxides with sodium sulfinates in water. Green Chem., comparative data extracted from experimental sections.
-
A Comparative Guide to Trifluoromethylation Efficiency: Togni, Umemoto, and Langlois Reagents. BenchChem Guides.
-
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review. ACS Omega 2022, 7, 44, 39531–39561.
-
Recent Progress in Sulfonylation via Radical Reaction. Scilit Reviews, 2020.
Sources
- 1. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yield and Atom Economy Questions and Revision | MME [mmerevise.co.uk]
- 12. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical Sulfonylation/Cyclization of N-Alkenylacrylamides with Sodium Sulfinates or Sulfonyl Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced HPLC Strategies for Validating Sulfone Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of sulfone-containing compounds. Whether you are quantifying the antimicrobial Dapsone, assessing Diphenyl sulfone in poly(aryl ether ketone) (PAEK) polymer synthesis, or characterizing complex bioconjugation linkers like Sulfone-Bis-PEG4-acid, the analytical challenge remains structurally consistent: separating the target sulfone from its closely related oxidation states.
This guide objectively compares modern High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methodologies, providing the mechanistic reasoning and self-validating protocols necessary to achieve baseline resolution of sulfones from their sulfide and sulfoxide impurities.
The Mechanistic Challenge: Resolving Oxidation States
The primary synthetic route to sulfones involves the oxidation of sulfides. This inherently risks the formation of under-oxidized (sulfoxides) or over-oxidized degradation byproducts[1].
From a chromatographic perspective, sulfoxides and sulfones possess strong dipole moments, imparting significant hydrophilic character to otherwise hydrophobic aromatic or aliphatic backbones. When attempting to separate these species using traditional alkyl-based reversed-phase columns (e.g., C18), the hydrophobic stationary phase struggles to differentiate the subtle electronic and spatial differences between the unoxidized sulfide, the intermediate sulfoxide, and the fully oxidized sulfone. This often results in poor retention, peak tailing, and critical co-elution[2].
Synthetic pathway of sulfones highlighting common oxidation-related impurities.
Objective Comparison of Chromatographic Modes
To overcome the limitations of standard C18 columns, we must select stationary phases and mobile phase systems that exploit the unique functional groups of the target molecule.
A. Alkyl (C18) vs. Biphenyl Phases (RP-HPLC)
While C18 is the default starting point for many pharmaceutical analyses[3], it often fails to retain polar sulfoxides adequately. Biphenyl columns offer an orthogonal selectivity mechanism. Because sulfone and sulfoxide groups contain π-π bonds, the biphenyl stationary phase can undergo π-π interactions, drastically enhancing retention and selectivity for aromatic sulfur-containing compounds[2].
B. Normal Phase vs. Supercritical Fluid Chromatography (SFC)
For legacy APIs like Dapsone (4,4'-diaminodiphenyl sulfone), the United States Pharmacopeia (USP) historically specified a Normal Phase HPLC method utilizing a highly toxic, non-polar mobile phase (hexane/ethyl acetate)[4]. Modern laboratories are replacing this with SFC. By utilizing supercritical carbon dioxide (CO₂) doped with a polar modifier like methanol, SFC mimics normal-phase selectivity but reduces solvent consumption by over 95% and accelerates run times by a factor of seven[4].
C. HILIC for PEGylated Sulfones
For highly polar bifunctional linkers such as Sulfone-Bis-PEG4-acid, the extreme polarity and lack of a strong UV chromophore render RP-HPLC ineffective[4]. Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or unbonded silica phase provides superior resolution of oligomeric impurities and unreacted polar starting materials[5].
Decision matrix for selecting the optimal chromatographic mode for sulfones.
Quantitative Performance Data
The following tables summarize experimental data comparing these methodologies, demonstrating why column chemistry and mode selection are critical for sulfone purity validation.
Table 1: Retention Factor (k') Comparison for Sulfur-Containing Compounds [2] Demonstrates the failure of C18 to retain polar sulfones/sulfoxides compared to the π-π interactions of a Biphenyl phase.
| Compound | Functional Group | C18 Retention (k') | Phenyl Retention (k') | Biphenyl Retention (k') |
| Tenoxicam | Sulfone | 0.41 | 0.61 | 2.73 |
| Sulfinpyrazone | Sulfoxide | 2.29 | N/A | 15.29 |
Table 2: Method Comparison for Dapsone Purity Analysis [4] Highlights the efficiency and green chemistry advantages of transitioning from USP Normal Phase to SFC.
| Parameter | USP Normal Phase HPLC | ACQUITY UPC² (SFC) |
| Column | 4.0 x 300 mm, 10 μm Silica | 3.0 x 50 mm, 1.7 μm BEH |
| Mobile Phase | Hexane/Isopropanol/ACN/Ethyl Acetate | CO₂ / Methanol (85:15) |
| Run Time | ~12.5 min | 1.75 min |
| Solvent Consumption | 18.8 mL per run | ~0.50 mL per run |
| Suitability (%RSD) | < 1.1% | 0.9% |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in system suitability criteria to guarantee that the causality of your separation (e.g., π-π interactions) is actively functioning before sample analysis begins.
Protocol A: Biphenyl RP-HPLC for Aromatic Sulfones and Sulfoxides
Ideal for Diphenyl sulfone and its derivatives where baseline resolution from diphenyl sulfide and diphenyl sulfoxide is required[6],[2].
1. Preparation & Causality:
-
Stationary Phase: Pinnacle DB Biphenyl (or equivalent), 150 x 4.6 mm, 3 µm. Reasoning: The biphenyl rings will interact with the π-electrons of the sulfone/sulfoxide dipoles, preventing the co-elution seen on C18 columns.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
2. Chromatographic Conditions:
-
Gradient: 10% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π-π interaction thermodynamics).
-
Detection: UV at 254 nm.
3. Self-Validation (System Suitability):
-
Inject a resolution mixture containing Diphenyl Sulfide, Diphenyl Sulfoxide, and Diphenyl Sulfone.
-
Acceptance Criteria: The resolution (
) between the sulfoxide and sulfone peaks must be . The tailing factor for the sulfone peak must be . If , decrease the initial gradient slope to increase residence time on the biphenyl phase.
Protocol B: Green SFC Method for Dapsone Purity
A high-throughput, environmentally friendly alternative to the USP normal-phase assay[4].
1. Preparation & Causality:
-
Stationary Phase: ACQUITY UPC² BEH, 3.0 x 50 mm, 1.7 µm. Reasoning: The unbonded ethylene bridged hybrid (BEH) particle provides excellent peak shape for basic anilines like Dapsone under supercritical conditions.
-
Mobile Phase: 85% CO₂ / 15% Methanol (Isocratic).
-
Active Backpressure: 130 bar / 1885 psi. Reasoning: Maintaining supercritical fluid density is critical for reproducible retention times.
2. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV/PDA at 254 nm.
3. Self-Validation (System Suitability):
-
Inject a Dapsone standard (e.g., 10 µg/mL in methanol) six times.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for retention time must be
and for peak area [4]. This validates that the CO₂ backpressure regulator is functioning correctly and the supercritical state is stable.
Conclusion
Validating sulfone purity requires moving beyond generic C18 screening. By understanding the electronic dipole moments of sulfoxides and sulfones, analysts can leverage targeted stationary phases—such as Biphenyl columns for π-π interactions, HILIC for polar PEGylated linkers, or SFC for rapid, green normal-phase separations. Implementing these causality-driven, self-validating protocols ensures robust, reproducible, and regulatory-compliant purity data.
References
-
European Patent Office (EPO). HIGH PURITY DIPHENYL SULFONE, PREPARATION AND USE THEREOF FOR THE PREPARATION OF A POLY(ARYLETHERKETONE). Retrieved from: [Link]
- Google Patents.US8143453B2 - Unsaturated sulfides, sulfones, sulfoxides and sulfonamides synthesis.
-
International Journal for Multidisciplinary Research (IJFMR). Analysis of Dapsone by RP-HPLC. Retrieved from:[Link]
-
LCGC International. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved from: [Link]
-
Waters Corporation. Chromatographic Assay of Dapsone Tablets Using the ACQUITY UPC2 System. Retrieved from: [Link]
Sources
Strategic Atom Economy: Desulfitative Coupling vs. Traditional Cross-Coupling
Executive Summary: The "Hidden" Economy of Sulfur
For decades, the Suzuki-Miyaura and Stille couplings have been the workhorses of pharmaceutical synthesis. However, their reliance on organohalides often necessitates pre-functionalization steps that degrade the overall Process Mass Intensity (PMI). Desulfitative coupling—specifically the palladium-catalyzed coupling of sulfonyl chlorides or thioesters—offers a distinct orthogonal strategy.
The Bottom Line: While traditional Suzuki coupling often boasts a superior theoretical Atom Economy (AE) in the final step (due to the lower molecular weight of bromide vs. sulfonyl groups), desulfitative coupling frequently wins in Strategic Atom Economy . It allows the use of directing groups (sulfonyls) as coupling handles, collapsing protection/deprotection/activation sequences into a single step. This guide objectively compares these methodologies, supported by mechanistic analysis and experimental protocols.
Part 1: The Atom Economy Paradox
To understand the trade-offs, we must look beyond the final reaction equation and consider the synthetic lifecycle.
Theoretical vs. Strategic Atom Economy
-
Traditional Suzuki (Ar-Br):
-
Pros: Bromine (MW ~80) is a relatively light leaving group compared to some alternatives.
-
Cons: Synthesis of the aryl bromide often requires electrophilic aromatic substitution (EAS) which yields isomer mixtures, requiring wasteful purification.
-
-
Desulfitative (Ar-SO₂Cl):
-
Pros: Sulfonyl chlorides are often synthesized via chlorosulfonylation of unfunctionalized arenes with high regioselectivity (para-directing). The
group serves as a "traceless" linker. -
Cons: The leaving group (
+ Cl) has a combined MW of ~100. extrusion generates gas, which is entropically favorable but technically "waste" mass.
-
Quantitative Comparison: Synthesis of 4-Methylbiphenyl
Scenario: Coupling 4-functionalized toluene with phenylboronic acid.
| Metric | Method A: Suzuki-Miyaura | Method B: Desulfitative (SO₂ Extrusion) |
| Electrophile | 4-Bromotoluene (MW 171.0) | p-Toluenesulfonyl Chloride (MW 190.6) |
| Nucleophile | Phenylboronic Acid (MW 121.9) | Phenylboronic Acid (MW 121.9) |
| Product | 4-Methylbiphenyl (MW 168.2) | 4-Methylbiphenyl (MW 168.2) |
| Byproducts | B(OH)₃, NaBr | B(OH)₃, HCl, SO₂ (Gas) |
| Step Atom Economy | ~57% | ~53% |
| E-Factor (Theoretical) | 0.75 | 0.88 |
| Precursor Availability | Requires bromination (often mixture) | Direct chlorosulfonylation (clean) |
| Strategic Advantage | Standard, robust | Orthogonal to halides; utilizes cheap bulk chemicals |
Analysis: The Suzuki method is slightly more atom-economical in the coupling step alone. However, if the sulfonyl group was already present (e.g., as a directing group for C-H activation), the desulfitative route effectively has 100% Strategic AE because it utilizes an existing handle rather than requiring a new halogenation step.
Part 2: Mechanistic Divergence
The core difference lies in the oxidative addition and the unique "extrusion" step in the desulfitative cycle.
The Extrusion Differentiator
In desulfitative coupling (specifically of sulfonyl chlorides), the Pd(II) intermediate undergoes a retro-insertion of sulfur dioxide. This is distinct from the Liebeskind-Srogl coupling (thioesters), which involves direct transmetallation without gas extrusion.
Figure 1: Comparative catalytic cycles. Note the extra "Extrusion" step in the desulfitative pathway, which renders the reaction entropically driven by the release of gas.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols are standardized for a 1.0 mmol scale.
Protocol A: Desulfitative Coupling (Sulfonyl Chloride)
Best for: Substrates where halogenation is difficult or when removing a sulfonyl directing group.
Reagents:
-
Aryl Sulfonyl Chloride (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%) — Critical for stabilizing the Pd-sulfinate intermediate.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (10:1)
Step-by-Step:
-
Setup: Charge a dried Schlenk tube with aryl sulfonyl chloride (1.0 mmol), aryl boronic acid (1.5 mmol), Pd(OAc)₂ (11 mg), PCy₃ (28 mg), and K₂CO₃ (414 mg).
-
Inertion: Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-dioxane (4 mL) and water (0.4 mL).
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Note: Vigorous bubbling may occur initially due to
extrusion. Ensure adequate headspace.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Liebeskind-Srogl Coupling (Thioester)
Best for: Synthesis of ketones from thioesters without harsh organometallics.
Reagents:
-
Thioester (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Tri(2-furyl)phosphine (TFP) (10 mol%)
-
Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv) — Essential for transmetallation.
-
Solvent: THF (Anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under strict Argon flow, combine thioester (1.0 mmol), boronic acid (1.1 mmol), Pd₂(dba)₃ (23 mg), TFP (23 mg), and CuTC (286 mg).
-
Solvation: Add anhydrous THF (5 mL).
-
Reaction: Stir at 50°C for 18 hours.
-
Observation: Reaction mixture typically turns dark/brown.
-
-
Workup: Filter through a pad of Celite to remove copper salts. Wash with Et₂O.
-
Purification: Silica gel chromatography.
Part 4: Decision Framework
When should you choose desulfitative coupling over the standard Suzuki?
Figure 2: Strategic decision tree for process chemists.
Key Recommendations
-
Use Desulfitative Coupling When:
-
You need to remove a sulfonamide or sulfone directing group used for C-H activation.
-
The aryl halide is unstable or difficult to separate from isomers.
-
You are synthesizing ketones (Liebeskind-Srogl) and want to avoid the high reactivity/toxicity of acyl chlorides.
-
-
Stick to Suzuki Coupling When:
-
The aryl bromide/iodide is commercially available and cheap.[2]
-
Strict "Calculated Atom Economy" (mass of waste) is the primary KPI, and no strategic advantage is gained from the sulfur handle.
-
References
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Desulfitative Cross-Coupling Reactions of Arenesulfonyl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. Link
-
Liebeskind, L. S., & Srogl, J. (2000).[3] Thiol Ester−Boronic Acid Cross-Coupling.[4][5] A Mechanistically Unprecedented Suzuki−Miyaura Reaction. Journal of the American Chemical Society. Link
-
Trost, B. M. (1991).[6] The atom economy—a search for synthetic efficiency.[6] Science. Link
-
Cheng, H. G., et al. (2011). Transition-Metal-Catalyzed Desulfitative Coupling of Organosulfur Compounds. Chemical Reviews. Link
-
Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry. Link
Sources
- 1. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 6. bilder.buecher.de [bilder.buecher.de]
Safety Operating Guide
4-tert-Butylbenzenesulfinic acid sodium salt proper disposal procedures
Executive Summary
This guide mandates the safe disposal protocols for 4-tert-Butylbenzenesulfinic acid sodium salt (CAS 65946-84-1) . As a sulfinate salt, this compound functions as a reducing agent . The critical safety directive is to isolate it from strong oxidizers (e.g., peroxides, permanganates, nitrates) to prevent exothermic reactions or spontaneous combustion.
Immediate Action Plan:
-
Solid Waste: Segregate from oxidizers; dispose of via licensed hazardous waste contractor.
-
Aqueous Waste: Collect as "Aqueous Organic Waste" or chemically deactivate via controlled oxidation before disposal.
-
Prohibited: Do NOT mix with acidic waste streams (risk of SO₂ evolution and precipitation of free acid).
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity to ensure protocol specificity.
| Property | Specification |
| Chemical Name | Sodium 4-tert-butylbenzenesulfinate |
| CAS Number | 65946-84-1 |
| Molecular Formula | C₁₀H₁₃NaO₂S |
| Molecular Weight | ~220.26 g/mol |
| Chemical Class | Aryl Sulfinate Salt (Reducing Agent) |
| Key Hazards | Skin/Eye Irritant; Reacts vigorously with Oxidizers; Acid sensitive. |
| Oxidation Product | Sodium 4-tert-butylbenzenesulfonate (Stable, CAS 30995-69-8) |
Pre-Disposal Risk Assessment
The primary risk during disposal is chemical incompatibility . Sulfinates are intermediate oxidation states (
-
Incompatibility Alert: Never dispose of this salt in the same container as oxidizing agents (Sodium Hypochlorite, Hydrogen Peroxide, Nitric Acid).
-
Acid Sensitivity: Acidification converts the salt to the free sulfinic acid, which is less stable and may disproportionate or release sulfur dioxide (
). Keep waste streams neutral to basic (pH 7–10) .
Disposal Workflow Decision Matrix
Use the following logic tree to determine the correct disposal path for your specific waste stream.
Figure 1: Decision matrix for segregating solid and liquid sulfinate waste streams.
Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Bulk/Expired)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers which may corrode if moisture is present.
-
Labeling: Clearly mark as "Hazardous Waste - Reducing Agent - Sodium 4-tert-butylbenzenesulfinate" .
-
Storage: Store in a cool, dry area away from oxidizers and acids until pickup by a licensed environmental services contractor.
Protocol B: Chemical Deactivation (Small Scale Aqueous)
For laboratory glassware rinses or small aqueous volumes (<1 L), the sulfinate can be oxidized to the thermodynamically stable sulfonate (Sodium 4-tert-butylbenzenesulfonate) before disposal. This reduces the chemical oxygen demand (COD) and reactivity of the waste.
Reagents Required:
-
Dilute Sodium Hypochlorite (Bleach, <5%) OR Hydrogen Peroxide (3%).
-
Starch-Iodide Paper.
-
pH strips.
Step-by-Step Deactivation:
-
Preparation: Dissolve the waste in water. Adjust pH to 8–9 using dilute NaOH if necessary (ensure solution is not acidic).
-
Oxidation: Slowly add dilute oxidant (Bleach or
) with stirring.-
Note: The reaction is exothermic (
). Monitor temperature.
-
-
Verification: Continue addition until a drop of the solution turns starch-iodide paper blue (indicating excess oxidant). Stir for 30 minutes.
-
Quenching: If excess oxidant remains, add a small amount of Sodium Thiosulfate to neutralize it.
-
Disposal: The resulting solution contains the stable sulfonate salt. Adjust pH to 7 and dispose of as non-hazardous aqueous waste (if local regulations permit) or collect as aqueous chemical waste.
Figure 2: Workflow for the controlled oxidative deactivation of sulfinate residues.
Emergency Procedures
-
Spill (Solid): Do not dry sweep if dust generation is significant. Dampen slightly with water (if safe) or use a HEPA vacuum. Place in a waste container.
-
Spill (Liquid): Absorb with an inert material (Vermiculite, Sand). Do NOT use sawdust or paper towels (combustible organics + reducing agent can be risky if they dry out).
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes.
-
Eyes: Flush with water for 15 minutes; seek medical attention.
-
References
-
ChemicalBook. (2025).[1] Sodium 4-tert-butylbenzenesulfinate CAS 65946-84-1 Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 4-Tert-butylbenzenesulfonic acid, sodium salt (Oxidation Product Reference).[2][3] Retrieved from [4]
-
Sigma-Aldrich. (2025). Sodium benzenesulfinate Safety Data Sheet (Analogous Structure). Retrieved from
-
GuideChem. (2025). 4-tert-butylbenzenesulfinic acid sodium salt CAS Information. Retrieved from
Sources
Personal protective equipment for handling 4-tert-Butylbenzenesulfinic acid sodium salt
Operational Imperative & Scientific Context
Why this chemical matters: 4-tert-Butylbenzenesulfinic acid sodium salt (CAS: 30995-69-8) is a critical reagent in medicinal chemistry, primarily utilized as a sulfonyl radical precursor. In modern drug discovery, it is frequently employed in Langlois-type radical trifluoromethylation analogs or direct C-H functionalization to introduce sulfonyl motifs, which are bioisosteres for carbonyls and essential for tuning lipophilicity (LogP) in lead optimization.
The Safety Paradox: While often perceived as "benign" compared to its sulfonyl chloride precursors (which hydrolyze to HCl), sulfinate salts present a distinct particulate inhalation hazard . Their fine, electrostatic nature allows them to bypass standard airflow capture if handled casually, leading to chronic respiratory sensitization and mucosal irritation.
Hazard Assessment (The "Why" Behind the Protocol)
This section synthesizes GHS data with physical behavior to justify the PPE selection.
| Hazard Class | GHS Category | Mechanism of Action | Operational Implication |
| Skin Irritation | Category 2 (H315) | Desiccation and pH alteration of the stratum corneum upon moisture contact. | Solid dust settling on sweaty wrists/neck causes delayed burning. |
| Eye Irritation | Category 2A (H319) | Hypertonic salt effect combined with acidic hydrolysis on the ocular surface. | Goggles are non-negotiable. Safety glasses allow dust ingress from the side. |
| STOT-SE | Category 3 (H335) | Physical irritation of the upper respiratory tract alveoli. | Weighing must occur inside a fume hood or powder containment enclosure. |
Personal Protective Equipment (PPE) Matrix
Core Directive: PPE is the final barrier, not the first. Engineering controls (Fume Hood) take precedence.
| Zone | PPE Component | Technical Specification | Rationale (Causality) |
| Ocular | Chemical Splash Goggles | Indirect venting, ANSI Z87.1+ | Sulfinate dust is hygroscopic; it adheres to the eye's moisture. Unsealed eyewear permits airborne particle entry. |
| Dermal (Hand) | Nitrile Gloves | Min. thickness: 0.11 mm (4 mil)Breakthrough: >480 min | The salt is solid and ionic; permeation through nitrile is negligible. Latex is avoided due to allergen risks in shared labs. |
| Respiratory | N95 / P2 Respirator | Required only if weighing outside a hood (NOT recommended). | If the balance is not in a hood, a respirator is mandatory to prevent inhalation of micro-particulates. |
| Body | Lab Coat (Cotton/Poly) | Snap closures, high neck. | Synthetic fibers can build static charge, attracting the sulfinate powder to the user. Cotton blends reduce static. |
Operational Protocol: The Safe Handling Cycle
Phase A: Pre-Weighing & Static Control
-
The Problem: Sulfinate salts are often fluffy, electrostatic solids. Spatula transfer causes "jumping" of particles.
-
The Fix: Use an antistatic gun or ionizing bar inside the balance enclosure before opening the vial.
-
Step-by-Step:
-
Place the receiving flask inside the fume hood balance.
-
Don double nitrile gloves if handling >10g (to facilitate easy doffing if contaminated).
-
Open the container slowly to equalize pressure without puffing dust.
-
Phase B: Reaction Setup (Radical Functionalization)
-
Context: These reactions often use oxidants (e.g., persulfates) or photocatalysts.
-
Protocol:
-
Add the solid sulfinate salt to the flask before adding solvent to prevent splashing of a suspension.
-
Solvent Choice: If using DMSO or DMF (common for these salts), ensure gloves are compatible with the solvent, as the solvent can carry the salt through the glove barrier.
-
Inerting: Nitrogen/Argon sparging is critical for radical chemistry but can blow fine powder out of the flask. Insert the needle through a septum rather than into an open flask.
-
Phase C: Disposal & Quenching
-
Waste Stream: High-BTU Organic Waste (Sulfur-bearing).
-
Procedure:
-
Do not mix with strong oxidizers (e.g., concentrated nitric acid) in the waste stream to avoid exothermic decomposition.
-
Dissolve solid residues in a combustible solvent (Acetone/Ethanol) before placing in the liquid waste container to prevent drain clogging.
-
Visualizing the Workflow
The following diagram illustrates the critical decision nodes for handling this specific reagent, emphasizing the "Static-Dust" loop which is the most common failure point.
Figure 1: Decision logic for minimizing particulate exposure during sulfinate salt handling.
Emergency Response
-
Inhalation: Move to fresh air immediately. The salt hydrolyzes to acidic species on mucous membranes; rinse mouth with water but do not swallow .
-
Eye Contact: Flush for 15 minutes minimum.[1][2][3][4][5] The solid particle must be dissolved and washed away; a quick rinse will only create a concentrated saline/acidic solution in the eye.
-
Spill Cleanup:
-
Do not dry sweep. This generates dust.
-
Cover the spill with a paper towel dampened with water or acetone.
-
Wipe up the wet slurry and dispose of as chemical waste.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24319808, 4-Tert-butylbenzenesulfonic acid, sodium salt. Retrieved from [Link]
-
Organic Syntheses (1922). Sodium p-Toluenesulfinate (Analogous Handling Protocol). Org. Synth. 1922, 2,[6][7] 89. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Sodium 4-tert-butylbenzenesulfinate. Retrieved from [Link]
Sources
- 1. fishersci.de [fishersci.de]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. quora.com [quora.com]
- 6. Role of Sodium p‑Toluene Sulfinate in Pharmaceutical Intermediates [kingvolt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
